Isoformononetin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-7-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9,17H,1H3/i1D3 |
InChI Key |
LNIQZRIHAMVRJA-FIBGUPNXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isoformononetin-d3: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the analytical profile of Isoformononetin-d3, a deuterated analog of the isoflavone (B191592) Isoformononetin. Designed for researchers, scientists, and professionals in drug development, this document details the essential quality control parameters, analytical methodologies, and biological context of this stable isotope-labeled internal standard. The information presented is synthesized from established analytical practices for isoflavones and deuterated standards, providing a representative Certificate of Analysis framework.
Introduction
Isoformononetin is a naturally occurring isoflavone found in various plants, including soy and red clover. It is recognized for its potential therapeutic properties, which are being investigated in various research areas. This compound is a deuterium-labeled version of Isoformononetin, where three hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry, as it is chemically identical to the parent compound but has a distinct molecular weight. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of analytical measurements.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Chemical Name | 7-methoxy-3-(4-hydroxyphenyl-2,3,5,6-d3)-4H-chromen-4-one |
| Molecular Formula | C₁₆H₉D₃O₄ |
| Molecular Weight | 271.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol (B129727) |
| Storage Conditions | -20°C, protect from light and moisture |
Analytical Data
The following tables summarize the typical analytical data for a batch of this compound, ensuring its identity, purity, and isotopic integrity.
Table 1: Identity Confirmation
| Test | Method | Specification | Result |
| ¹H-NMR Spectroscopy | 400 MHz, DMSO-d₆ | Conforms to structure | Conforms |
| ¹³C-NMR Spectroscopy | 100 MHz, DMSO-d₆ | Conforms to structure | Conforms |
| Mass Spectrometry (ESI-MS) | Positive Ion Mode | Consistent with expected m/z | Conforms |
Table 2: Purity and Isotopic Enrichment
| Test | Method | Specification | Result |
| Chemical Purity (HPLC) | UV at 254 nm | ≥ 98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99 atom % D | 99.7% |
| Deuterium Incorporation | Mass Spectrometry | d₃ ≥ 99%, d₀ ≤ 0.5% | d₃ = 99.7%, d₀ = 0.1% |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Quantification: The chemical purity is determined by the area percentage of the main peak.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Data Acquisition: Full scan mode to determine the molecular weight and selected ion monitoring (SIM) to assess isotopic purity and deuterium incorporation.
-
Sample Preparation: The sample is dissolved in methanol and infused into the mass spectrometer.
-
Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound. Isotopic purity is determined by comparing the peak intensities of the deuterated and non-deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: The sample is dissolved in the deuterated solvent.
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum are compared to the known structure of Isoformononetin to confirm its identity. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum confirms successful labeling.
Biological Context and Signaling Pathways
Isoformononetin, the non-deuterated parent compound, has been shown to modulate several key signaling pathways involved in cellular processes.[1] These pathways are critical in understanding its potential therapeutic effects.
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control analysis of a new batch of this compound.
Conclusion
This technical guide provides a representative framework for the Certificate of Analysis of this compound. The detailed analytical methodologies and stringent quality control parameters outlined herein are essential for ensuring the reliability of this internal standard in quantitative research. The provided diagrams of the signaling pathways and experimental workflow offer a visual aid for understanding the biological context and the quality assurance process. Researchers and drug development professionals should refer to the specific Certificate of Analysis provided by their supplier for lot-specific data.
References
Isoformononetin-d3: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Isoformononetin-d3, a deuterated internal standard essential for the accurate quantification of Isoformononetin in various research applications. This document outlines its physicochemical properties, potential suppliers, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and an exploration of the key signaling pathways modulated by its non-deuterated counterpart, Isoformononetin.
Introduction to Isoformononetin and its Deuterated Analog
Isoformononetin is a naturally occurring O-methylated isoflavone (B191592) found in various plants, including red clover and soybeans. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and osteogenic effects. Accurate and reliable quantification of Isoformononetin in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action.
This compound is a stable isotope-labeled version of Isoformononetin, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification. Its near-identical chemical and physical properties to Isoformononetin ensure that it behaves similarly during sample preparation and analysis, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.
Suppliers of this compound for Research
For researchers looking to procure this compound, several reputable suppliers cater to the scientific community. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier to ensure the quality and purity of the compound.
Potential Suppliers:
-
InvivoChem: A supplier of a wide range of research chemicals, including isotope-labeled compounds. They typically provide a product data sheet with basic physicochemical properties.[1][2]
-
Cayman Chemical: Offers a variety of biochemicals for research, including stable isotope-labeled standards.
-
Santa Cruz Biotechnology: A well-known supplier of research reagents, including a range of biochemicals.
-
TRC (Toronto Research Chemicals): Specializes in the synthesis of complex organic chemicals for biomedical research.
When selecting a supplier, researchers should request a lot-specific Certificate of Analysis detailing the chemical purity (typically determined by HPLC), isotopic purity (percentage of d3, d2, d1, and d0 species), and confirmation of structure (e.g., by ¹H-NMR and Mass Spectrometry).
Quantitative Data and Physicochemical Properties
The following tables summarize the key quantitative data for this compound. While a specific Certificate of Analysis was not publicly available, the data presented is based on typical specifications for such a compound from reputable suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₉D₃O₄ |
| Molecular Weight | ~271.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
| Storage | Store at -20°C for long-term stability |
Table 2: Typical Quality Control Specifications for this compound
| Analytical Test | Methodology | Typical Specification |
| Chemical Purity | HPLC | ≥98.0% |
| Isotopic Purity | Mass Spectrometry | ≥99 atom % D |
| Deuterium Incorporation | Mass Spectrometry | d₃ ≥ 99%, d₀ ≤ 0.5% |
| Identity Confirmation | ¹H-NMR, Mass Spectrometry | Conforms to structure |
Experimental Protocol: Quantification of Isoformononetin using LC-MS/MS with this compound Internal Standard
This section provides a detailed methodology for the quantitative analysis of Isoformononetin in a biological matrix (e.g., plasma) using this compound as an internal standard.
Materials and Reagents
-
Isoformononetin analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Plasma samples (e.g., human, rat)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS system (e.g., Triple Quadrupole)
Sample Preparation (Protein Precipitation)
-
Thaw Samples: Allow frozen plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.
-
Spike Internal Standard: To 100 µL of each plasma sample, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex: Vortex the samples vigorously for 1 minute.
-
Centrifuge: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by re-equilibration.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Isoformononetin: Precursor ion (e.g., [M+H]⁺) → Product ion
-
This compound: Precursor ion (e.g., [M+H]⁺) → Product ion
-
-
Note: The specific m/z values for the precursor and product ions need to be determined by direct infusion of the analytical standards.
-
Data Analysis
-
Quantification: The concentration of Isoformononetin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Experimental workflow for Isoformononetin quantification.
Signaling Pathways Modulated by Isoformononetin
The biological effects of Isoformononetin are attributed to its ability to modulate various intracellular signaling pathways. Understanding these pathways is crucial for researchers investigating its therapeutic potential.
Anti-Cancer Effects: PI3K/Akt and MAPK Pathways
Isoformononetin has been shown to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines. These effects are often mediated through the inhibition of key survival pathways like the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Isoformononetin's inhibition of PI3K/Akt and MAPK pathways.
Anti-Inflammatory Effects: NF-κB and JAK-STAT Pathways
Isoformononetin has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This is achieved, in part, by suppressing the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathways.
Inhibition of NF-κB and JAK-STAT pathways by Isoformononetin.
Osteogenic Effects: BMP/Smad and Wnt/β-catenin Pathways
Isoformononetin has been reported to promote osteoblast differentiation and bone formation. These osteogenic effects are linked to the activation of the Bone Morphogenetic Protein (BMP)/Smad and Wnt/β-catenin signaling pathways, which are critical for bone development and regeneration.
Promotion of osteogenesis by Isoformononetin via BMP/Smad and Wnt/β-catenin pathways.
Conclusion
This compound is an indispensable tool for researchers engaged in the study of Isoformononetin. Its use as an internal standard in LC-MS/MS analysis ensures the generation of accurate and reproducible quantitative data, which is fundamental for advancing our understanding of the pharmacokinetics and biological activities of this promising natural compound. This technical guide provides a foundational resource for the procurement and application of this compound in a research setting.
Disclaimer: While this document provides a representative experimental protocol, specific parameters for LC-MS/MS analysis, such as MRM transitions and chromatographic gradients, should be optimized in the user's laboratory for their specific instrumentation and application. Furthermore, the quantitative data presented is based on typical specifications and a lot-specific Certificate of Analysis should be obtained from the supplier for the most accurate information.
References
A Technical Guide to the Purity and Isotopic Enrichment of Isoformononetin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical methodologies used to determine the chemical purity and isotopic enrichment of Isoformononetin-d3. This deuterated analog of Isoformononetin, a naturally occurring isoflavone, is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification.
Quantitative Data Summary
The purity and isotopic enrichment of this compound are critical parameters for ensuring the accuracy and reproducibility of experimental results. The following tables summarize typical data obtained from analytical characterization.
Table 1: Chemical Purity of this compound as Determined by High-Performance Liquid Chromatography (HPLC)
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥98% | HPLC-UV |
| Impurities | ≤2% | HPLC-UV |
| Identification | Conforms to reference standard retention time | HPLC-UV |
Table 2: Isotopic Enrichment of this compound as Determined by Mass Spectrometry (MS)
| Parameter | Specification | Analytical Method |
| Deuterium (B1214612) Incorporation | ≥98% (for d3 species) | LC-MS/MS |
| Isotopic Distribution | Consistent with theoretical values | High-Resolution MS |
| Molecular Weight | 271.28 g/mol | High-Resolution MS |
Experimental Protocols
Detailed methodologies for the analysis of this compound are outlined below. These protocols are based on established methods for the analysis of isoflavones and deuterated compounds.
Determination of Chemical Purity by HPLC-UV
This method is for the quantitative determination of the chemical purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[1]
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity of the sample is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Determination of Isotopic Enrichment by LC-MS/MS
This method is for the determination of the isotopic enrichment of this compound.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
LC Conditions:
-
Similar to the HPLC-UV method, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid instead of phosphoric acid).
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.
-
Scan Mode: Full scan to observe the isotopic distribution and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Precursor Ion: [M+H]⁺ (m/z 272.1) or [M-H]⁻ (m/z 270.1) for this compound.
-
Product Ions: Specific fragment ions are monitored for confirmation.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.
-
Analysis: Infuse the sample directly or inject it into the LC-MS/MS system.
-
Data Analysis: The isotopic enrichment is determined by analyzing the mass spectrum. The relative intensities of the peaks corresponding to the deuterated (d3) and non-deuterated (d0) forms, as well as other isotopic variants (d1, d2), are used to calculate the percentage of deuterium incorporation[4][5][6][7].
Visualizations
The following diagrams illustrate key aspects of this compound analysis and its biological context.
Caption: Analytical workflow for this compound characterization.
Caption: Signaling pathways modulated by Formononetin.
References
- 1. Separation of Formononetin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. [Determination of formononetin and calycasin from Radix Hedysari by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Formononetin in Corn Silk [spkx.net.cn]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isoformononetin-d3 versus Non-deuterated Isoformononetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of Isoformononetin (B191466) and its deuterated isotopologue, Isoformononetin-d3. Isoformononetin is a naturally occurring O-methylated isoflavone (B191592) found in various plants, including red clover and soy.[1][2] It is recognized for its potential therapeutic effects, including immunomodulatory and bone-protective properties.[3][4] Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a strategy employed in drug development to potentially modify the pharmacokinetic and metabolic characteristics of a compound.[3][5][6] This guide will delve into the physicochemical properties, the underlying principles of the deuterium kinetic isotope effect, metabolic stability, pharmacokinetics, and the signaling pathways modulated by Isoformononetin. Detailed experimental protocols for the evaluation of these compounds are also provided.
Physicochemical Properties
The fundamental physicochemical properties of Isoformononetin and its deuterated form are presented below. The primary difference lies in the molecular weight due to the substitution of three hydrogen atoms with deuterium in the methoxy (B1213986) group.
| Property | Isoformononetin | This compound | Data Source(s) |
| IUPAC Name | 3-(4-hydroxyphenyl)-7-methoxychromen-4-one | 3-(4-hydroxyphenyl)-7-(trideuteriomethoxy)chromen-4-one | [2] |
| Molecular Formula | C₁₆H₁₂O₄ | C₁₆H₉D₃O₄ | [2][3] |
| Molecular Weight | 268.26 g/mol | 271.28 g/mol | [2][3] |
| Appearance | White to off-white solid | Off-white to light yellow solid powder | [3][7] |
| Melting Point | 218 - 220 °C | Not explicitly available; expected to be similar to the non-deuterated form. | [7] |
| LogP | 3.174 | Not explicitly available; expected to be very similar to the non-deuterated form. | [7] |
| CAS Number | 486-63-5 | Not explicitly available for the d3 variant. | [3] |
The Deuterium Kinetic Isotope Effect (KIE)
The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[8] This effect is most pronounced when the cleavage of a carbon-hydrogen bond is the rate-determining step of a reaction.[9] The C-D bond has a lower zero-point energy and is stronger than the C-H bond, thus requiring more energy to break.[10]
In the context of drug metabolism, many phase I reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds.[11] If the metabolism of a drug at a specific site is the primary route of its clearance and this metabolic step is rate-limiting, deuteration at that site can slow down the metabolic rate.[5][11] This can lead to a longer drug half-life, increased systemic exposure (AUC), and potentially a more favorable dosing regimen.[12] The magnitude of the KIE is expressed as the ratio of the reaction rates (kH/kD), with values for primary deuterium KIEs typically ranging from 1 to 8.[10]
Metabolic Stability and Pharmacokinetics
Isoformononetin is a methoxyisoflavone that undergoes metabolism in the body.[2] While specific metabolic pathways for Isoformononetin are not as extensively detailed as for its structural isomer Formononetin (B1673546), O-demethylation is a common metabolic route for methoxylated flavonoids. In the case of this compound, the deuterium atoms are placed on the methoxy group, a likely site of metabolic activity by CYP enzymes.
The enhanced stability of the C-D bond compared to the C-H bond in this compound is expected to reduce the rate of O-demethylation. This can lead to improved metabolic stability.[13][14] A slower metabolism would, in turn, alter the pharmacokinetic profile of the compound.
Below is a table summarizing the expected pharmacokinetic differences based on the principles of the deuterium kinetic isotope effect.
| Pharmacokinetic Parameter | Non-deuterated Isoformononetin | Expected Profile for this compound | Rationale |
| Metabolic Clearance (CL) | Higher | Lower | Reduced rate of metabolism due to the KIE at the methoxy group.[12] |
| Half-life (t₁/₂) | Shorter | Longer | Slower clearance leads to a longer persistence in the body.[12] |
| Area Under the Curve (AUC) | Lower | Higher | Increased systemic exposure due to reduced first-pass metabolism and slower elimination.[12] |
| Maximum Concentration (Cmax) | Lower | Potentially Higher | Slower metabolism can lead to higher peak plasma concentrations.[12] |
It is important to note that the actual impact of deuteration can be complex and depends on whether the deuterated site is indeed a primary site of metabolism and whether that metabolic step is rate-limiting for the overall clearance of the drug.[15]
Caption: Simplified metabolic pathway of Isoformononetin.
Signaling Pathways Modulated by Isoformononetin
Research has shown that the structurally similar isoflavone, formononetin, modulates several key signaling pathways involved in cellular processes like growth, proliferation, and inflammation.[16][17][18] These pathways are also likely targets for Isoformononetin. Key pathways include the PI3K/Akt and MAPK signaling cascades.[16][17][18]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that regulates cell survival, growth, and proliferation.[16][17][19] Formononetin has been shown to influence this pathway, which has implications for its potential anticancer effects.[16][17]
Caption: The PI3K/Akt signaling pathway modulated by Isoformononetin.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including differentiation, proliferation, and apoptosis.[16] Formononetin has been observed to interact with components of this pathway, such as ERK1/2.[20]
Caption: The MAPK/ERK signaling pathway modulated by Isoformononetin.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of Isoformononetin and this compound. The following protocols provide a framework for key experiments.
Caption: General experimental workflow for comparative analysis.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Isoformononetin and this compound in liver microsomes.
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Isoformononetin and this compound stock solutions (in DMSO)
-
Acetonitrile (B52724) (for quenching)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the mixture to 37°C for 5-10 minutes.
-
Initiate the reaction by adding a small volume of the test compound (Isoformononetin or this compound) to achieve a final concentration of ~1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line will give the elimination rate constant, from which the in vitro half-life (t₁/₂) can be calculated.
Pharmacokinetic Study in Rodents
Objective: To compare the in vivo pharmacokinetic profiles of Isoformononetin and this compound.
Materials:
-
Sprague-Dawley rats or CD-1 mice
-
Isoformononetin and this compound formulated for oral or intravenous administration
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Divide animals into two groups, one for each compound.
-
Administer a single dose of either Isoformononetin or this compound (e.g., 10 mg/kg) via the desired route (oral or IV).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA-containing tubes.
-
Process the blood samples by centrifugation to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract the compounds from the plasma using protein precipitation or liquid-liquid extraction.[21]
-
Quantify the concentration of the parent compound in each plasma sample using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, t₁/₂, and clearance for each compound.
Analytical Method for Quantification
Objective: To develop a sensitive and specific method for the simultaneous quantification of Isoformononetin and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[21][22]
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[23]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for both Isoformononetin and this compound. For this compound, the precursor ion will be 3 mass units higher than that of the non-deuterated form.
Applications of this compound
Beyond its potential as a therapeutic agent with an improved pharmacokinetic profile, this compound serves a critical role in bioanalytical applications. As a stable isotope-labeled compound, it is an ideal internal standard for LC-MS/MS-based quantification of Isoformononetin in complex biological matrices like plasma or tissue homogenates.[3] Its near-identical chemical and physical properties ensure that it behaves similarly to the analyte during sample extraction, chromatography, and ionization, thus correcting for matrix effects and improving the accuracy and precision of the analytical method.
Conclusion
The strategic deuteration of Isoformononetin to form this compound presents a compelling avenue for enhancing its therapeutic potential. The underlying principle of the deuterium kinetic isotope effect suggests that this compound may exhibit greater metabolic stability, leading to a more favorable pharmacokinetic profile characterized by a longer half-life and increased systemic exposure. This could translate to improved efficacy and a more convenient dosing schedule in clinical applications. Furthermore, this compound is an invaluable tool for researchers as an internal standard in analytical assays. The experimental protocols outlined in this guide provide a robust framework for the direct, comparative evaluation of these two compounds, enabling a thorough assessment of the benefits conferred by deuteration. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic advantages of this compound.
References
- 1. Formononetin - Wikipedia [en.wikipedia.org]
- 2. Isoformononetin | C16H12O4 | CID 3764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 4. Methoxyisoflavones formononetin and isoformononetin inhibit the differentiation of Th17 cells and B-cell lymphopoesis to promote osteogenesis in estrogen-deficient bone loss conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Isoformononetin | Phenols | 486-63-5 | Invivochem [invivochem.com]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic stability of 3-epi-1α,25-dihydroxyvitamin D3 over 1 α 25-dihydroxyvitamin D3: metabolism and molecular docking studies using rat CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways [mdpi.com]
- 21. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Parent-Metabolite Pharmacokinetic Modeling of Formononetin and Its Active Metabolites in Rats after Oral Administration of Formononetin Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Isoformononetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoformononetin (B191466) (7-methoxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) is an O-methylated isoflavone (B191592), a class of phytoestrogens known for their potential biological activities. It is a structural isomer of the more commonly studied formononetin (B1673546) (4'-methoxy-7-hydroxy-3-phenylchromen-4-one). This distinction is critical, as the position of the methoxy (B1213986) group significantly influences the molecule's biochemical properties and interactions. While formononetin is widely quantified in phytochemical studies, isoformononetin is less commonly reported, suggesting it is often a minor component in many plant sources.
This technical guide provides a comprehensive overview of the known natural sources of isoflavones, with a focus on the biosynthetic pathway that leads to isoformononetin. It includes detailed experimental protocols for the extraction, quantification, and enzymatic study of this class of compounds.
Natural Sources of Isoflavones
Isoflavones are characteristic secondary metabolites of the legume family (Fabaceae).[1][2] Plants such as red clover (Trifolium pratense), soybean (Glycine max), and alfalfa (Medicago sativa) are among the most potent sources.[1][3] The concentration of these compounds can vary significantly based on the plant species, cultivar, specific plant part, growth stage, and environmental conditions.[4][5]
While isoformononetin itself is sparsely quantified in literature, data for its precursor, daidzein (B1669772), and its isomer, formononetin, are abundant. Studies on the key biosynthetic enzyme, Isoflavone O-methyltransferase (IOMT) from alfalfa, have shown that it produces isoformononetin (7-O-methyl daidzein) in vitro and in unchallenged plant leaves.[6][7] However, upon elicitation by fungal infection, the enzyme's activity shifts to produce formononetin (4'-O-methyl daidzein).[6][7] This suggests that isoformononetin may be the primary methylation product in healthy tissue but is less abundant in plants under biotic stress, which may explain its lower reported concentrations in field-grown crops.
The following table summarizes the concentrations of major isoflavones, including the direct precursor to isoformononetin (daidzein) and its common isomer (formononetin), in various plant sources.
Table 1: Concentration of Major Isoflavones in Selected Plant Sources (mg/g Dry Weight)
| Plant Species | Plant Part | Daidzein | Genistein | Formononetin | Biochanin A | Reference |
| Trifolium pratense (Red Clover) | Leaves | 0.06 - 0.14 | 0.36 - 0.59 | 2.61 - 4.40 | 1.79 - 3.32 | [1] |
| Trifolium pratense (Red Clover) | Stems | - | - | 0.10 - 1.54 | 0.08 - 0.56 | [4] |
| Trifolium pratense (Red Clover) | Flowers | - | - | 0 - 0.95 | 0.17 - 1.52 | [4] |
| Trifolium pratense (Red Clover) | Aerial Parts | 0.86 ng/mL | 1.42 ng/mL | 9.17 ng/mL | - | [8] |
| Astragalus glycyphyllos | Aerial Parts (Vegetative) | - | 0.22 ± 0.03 | 0.92 ± 0.07 | 0.88 ± 0.08 | [5] |
| Astragalus glycyphyllos | Aerial Parts (Flowering) | - | 0.57 ± 0.06 | 0.55 ± 0.06 | 0.32 ± 0.04 | [5] |
| Glycine max (Soybean) | Seeds | ~0.19 mg/g | ~0.26 mg/g | - | - | [3] |
| Trifolium subterraneum | Leaves & Petioles | - | Detected | 1.1 - 3.4 | Detected | [9] |
| Genista tinctoria | Aerial Parts | Detected | Detected | Detected | Detected | [10] |
| Note: Concentrations from this study were reported in ng/mL of extract. | ||||||
| **Note: Calculated based on reported percentages of total isoflavones. |
Biosynthesis of Isoformononetin
Isoformononetin is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of a key intermediate, 4-coumaroyl-CoA, which serves as the entry point into flavonoid biosynthesis.
The specific branch leading to isoflavones involves the critical enzyme isoflavone synthase (IFS), which catalyzes the aryl migration of the B-ring from the 2- to the 3-position of a flavanone (B1672756) precursor (liquiritigenin). The resulting 2-hydroxyisoflavanone (B8725905) is then dehydrated to form daidzein. The final step in isoformononetin biosynthesis is the methylation of the hydroxyl group at the 7-position of daidzein. This reaction is catalyzed by Isoflavone 7-O-methyltransferase (I7OMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[11][12]
Biosynthetic Pathway Diagram
The following diagram illustrates the key steps in the biosynthesis of Isoformononetin from L-phenylalanine.
Caption: Biosynthetic pathway of Isoformononetin from L-Phenylalanine.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, quantification, and enzymatic analysis of isoformononetin.
Protocol for Extraction and Isolation of Isoflavone Aglycones from Trifolium pratense
This protocol is adapted from methodologies for isolating isoflavones from red clover and includes an acid hydrolysis step to convert isoflavone glycosides into their aglycone forms, which is necessary for accurate quantification of total isoflavones.[10][11]
1. Sample Preparation: a. Harvest aerial parts (leaves and flowers) of Trifolium pratense. b. Dry the plant material in a ventilated oven at 40-50°C to a constant weight to halt enzymatic activity. c. Grind the dried material into a fine powder (e.g., 40-60 mesh) using a laboratory mill.
2. Solvent Extraction: a. Weigh 10 g of the dried powder into a 250 mL round-bottom flask. b. Add 100 mL of 75% aqueous ethanol (B145695). c. Set up a reflux apparatus and heat the mixture at 70°C for 2 hours with continuous stirring.[10] d. Allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper under vacuum. e. Re-extract the solid residue with another 100 mL of 75% ethanol under the same conditions to ensure exhaustive extraction. f. Combine the filtrates.
3. Acid Hydrolysis: a. To the combined ethanol extract, add concentrated hydrochloric acid (HCl) to a final concentration of approximately 2 M. b. Reflux the acidified extract at 80-90°C for 2 hours to hydrolyze the isoflavone glycosides to their aglycone forms. c. Cool the hydrolyzed extract to room temperature.
4. Purification by Liquid-Liquid Partitioning: a. Concentrate the hydrolyzed extract to about one-third of its original volume using a rotary evaporator to remove most of the ethanol. b. Transfer the remaining aqueous solution to a separatory funnel. c. Perform liquid-liquid extraction three times with an equal volume of ethyl acetate (B1210297). d. Combine the ethyl acetate fractions, which now contain the isoflavone aglycones. e. Wash the combined ethyl acetate fraction with an equal volume of distilled water to remove residual acids and sugars. f. Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663).
5. Final Isolation: a. Filter off the sodium sulfate and concentrate the ethyl acetate extract to dryness under reduced pressure to yield the crude isoflavone aglycone extract. b. For further purification, the crude extract can be subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol or hexane-ethyl acetate.
Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a standard reversed-phase HPLC method for the separation and quantification of isoflavones.
1. Instrumentation and Columns: a. System: HPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector. b. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient: a. Solvent A: Acetonitrile. b. Solvent B: Water with 0.1% formic acid or phosphoric acid (to ensure sharp peaks). c. Gradient Program:
- 0-20 min: Linear gradient from 20% A to 40% A.
- 20-22 min: Hold at 40% A.
- 22-40 min: Linear gradient from 40% A to 80% A.
- Post-run: Re-equilibrate the column with the initial conditions for 10-15 minutes. d. Flow Rate: 1.0 mL/min. e. Injection Volume: 10-20 µL.
3. Detection: a. Wavelength: Monitor at 260 nm, which is a common absorbance maximum for isoflavones. A DAD allows for the acquisition of the full UV spectrum for peak purity analysis and identification against a standards library.
4. Quantification: a. Standard Preparation: Prepare a stock solution of pure isoformononetin standard in methanol (B129727). Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve. b. Sample Preparation: Dissolve the dried crude extract from Protocol 4.1 in methanol to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection. c. Analysis: Inject the standards and samples. Plot the peak area of the isoformononetin standard against its concentration to create a linear regression calibration curve. Use the equation from this curve to calculate the concentration of isoformononetin in the plant extract.
Protocol for Isoflavone 7-O-methyltransferase (I7OMT) Enzyme Assay
This protocol is designed to measure the activity of I7OMT by quantifying the conversion of daidzein to isoformononetin.[13]
1. Enzyme Source: a. The enzyme can be a purified recombinant protein or a crude protein extract from plant tissues known to express I7OMT (e.g., elicited alfalfa cell cultures).[13] b. Prepare a protein extract by homogenizing plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol and protease inhibitors). Centrifuge to pellet cell debris and use the supernatant for the assay.
2. Reaction Mixture (Total Volume: 100 µL): a. Buffer: 50 µL of 100 mM Tris-HCl, pH 7.5. b. Substrate (Daidzein): 10 µL of a 1 mM stock solution in DMSO (final concentration: 100 µM). c. Methyl Donor (SAM): 10 µL of a 5 mM stock solution of S-adenosyl-L-methionine in water (final concentration: 500 µM). d. Enzyme Preparation: 20 µL of the enzyme extract (protein concentration should be optimized, typically 5-20 µg of crude protein). e. Water: 10 µL of nuclease-free water.
3. Assay Procedure: a. Combine the buffer, water, and daidzein in a microcentrifuge tube. Pre-incubate at 30°C for 5 minutes. b. Initiate the reaction by adding the enzyme preparation, followed immediately by SAM. c. Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation. d. Negative Controls: i. A reaction with boiled (denatured) enzyme. ii. A reaction without the substrate (daidzein). iii. A reaction without the methyl donor (SAM).
4. Product Extraction and Analysis: a. Stop the reaction by adding 200 µL of ethyl acetate. b. Vortex vigorously for 30 seconds to extract the products. c. Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to separate the phases. d. Carefully transfer the upper ethyl acetate layer to a new tube. e. Evaporate the ethyl acetate to dryness under a stream of nitrogen gas or in a vacuum concentrator. f. Re-dissolve the dried residue in 20-50 µL of methanol. g. Analyze the entire sample by HPLC using the method described in Protocol 4.2. Identify and quantify the isoformononetin peak by comparing its retention time and UV spectrum to an authentic standard. Enzyme activity can be expressed as pmol or nmol of product formed per minute per mg of protein.
Conclusion
Isoformononetin is a naturally occurring isoflavone biosynthesized from daidzein via the action of Isoflavone 7-O-methyltransferase. While its presence is documented, particularly in legumes like alfalfa, its concentration in many plant sources appears to be significantly lower than its isomer, formononetin, especially under stress conditions. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to extract, identify, quantify, and study the biosynthesis of isoformononetin, facilitating further investigation into its unique biological roles and potential applications in drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Harvest Date, Cultivar, and Sample Storage Method on Concentration of Isoflavones in Subterranean Clover [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. isoflavone 7-O-methyltransferase(EC 2.1.1.150) - Creative Enzymes [creative-enzymes.com]
- 10. Isoflavone 7-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 11. Genetic Manipulation of Isoflavone 7-O-Methyltransferase Enhances Biosynthesis of 4′-O-Methylated Isoflavonoid Phytoalexins and Disease Resistance in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maxapress.com [maxapress.com]
- 13. academic.oup.com [academic.oup.com]
Metabolic Fate of Isoformononetin: An In-Depth Technical Guide for In-Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoformononetin (B191466), a key isoflavone (B191592) found in various legumes and medicinal plants, has garnered significant interest for its potential therapeutic properties. Understanding its metabolic fate is crucial for the development of novel drugs and for assessing the efficacy and safety of botanical supplements. This technical guide provides a comprehensive overview of the in-vitro metabolic pathways of isoformononetin, detailing the enzymatic processes, resultant metabolites, and experimental methodologies. For comparative purposes, data on its isomer, formononetin (B1673546), is also included, as it is more extensively studied and provides valuable insights into the metabolism of this class of compounds.
Core Concepts in Isoformononetin Metabolism
The in-vitro metabolism of isoformononetin, like many xenobiotics, is primarily categorized into two phases:
-
Phase I Metabolism: This phase involves the introduction or exposure of functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. For isoformononetin, the key Phase I reactions are O-demethylation and hydroxylation . These reactions are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the microsomes of hepatocytes.
-
Phase II Metabolism: In this phase, the modified compounds from Phase I, or the parent compound itself if it already possesses a suitable functional group, are conjugated with endogenous molecules. This process increases their water solubility and facilitates their excretion. The primary Phase II reaction for isoformononetin and its metabolites is glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs) .
Phase I Metabolic Pathways of Isoformononetin
In-vitro studies utilizing human and rat liver microsomes have elucidated the primary Phase I metabolic pathways of isoformononetin and its isomer, formononetin.[1][2]
O-Demethylation
The most prominent metabolic transformation is the O-demethylation of the 4'-methoxy group, which converts isoformononetin to its more biologically active metabolite, daidzein (B1669772).[1][2] This reaction is a critical step in the bioactivation of this isoflavone.
Hydroxylation
In addition to O-demethylation, hydroxylation at various positions on the isoflavone ring structure occurs, leading to the formation of several hydroxylated metabolites. For the closely related formononetin, incubation with human liver microsomes has resulted in the identification of hydroxylated derivatives such as 6,7-dihydroxy-4'-methoxyisoflavone, 7,8-dihydroxy-4'-methoxyisoflavone, and 7,3'-dihydroxy-4'-methoxyisoflavone.[1]
Key Cytochrome P450 Isoforms Involved
Studies have identified several CYP450 isoforms responsible for the Phase I metabolism of formononetin, which are likely involved in isoformononetin metabolism as well. The key isoforms include:
Note: The specific isoforms involved and their relative contributions can vary between species and even between individuals due to genetic polymorphisms.
Phase II Metabolic Pathway: Glucuronidation
Following Phase I metabolism, the hydroxylated metabolites and daidzein undergo Phase II conjugation, primarily through glucuronidation.[3] This process attaches a glucuronic acid moiety to the hydroxyl groups, significantly increasing the water solubility of the metabolites for subsequent elimination. The UGT enzyme superfamily, present in the endoplasmic reticulum of liver cells, catalyzes these reactions.[4]
Quantitative Data on Isoformononetin Metabolism
The following tables summarize the key metabolites identified in in-vitro studies of formononetin, which serves as a proxy for isoformononetin.
Table 1: Major Phase I Metabolites of Formononetin Identified in In-Vitro Systems
| Parent Compound | In-Vitro System | Major Metabolites Identified | Metabolic Reaction | Reference |
| Formononetin | Human Liver Microsomes | Daidzein | O-demethylation | [1] |
| 6,7-dihydroxy-4'-methoxyisoflavone | Hydroxylation | [1] | ||
| 7,8-dihydroxy-4'-methoxyisoflavone | Hydroxylation | [1] | ||
| 7,3'-dihydroxy-4'-methoxyisoflavone | Hydroxylation | [1] | ||
| Formononetin | Rat Hepatic S9 Fraction | 7,4'-dihydroxy-isoflavonoid (Daidzein) | Demethylation | [5][6] |
| 6,7,4'-trihydroxy-isoflavonoid | Hydroxylation & Demethylation | [5][6] | ||
| 7,8,4'-trihydroxy-isoflavonoid | Hydroxylation & Demethylation | [5][6] | ||
| 7,8,-dihydroxy-4'-methoxy-isoflavonoid | Hydroxylation | [5][6] | ||
| 6,7-dihydroxy-4'-methoxy- isoflavonoid | Hydroxylation | [5][6] |
Table 2: Major Phase II Metabolites of Formononetin Identified in In-Vitro Systems
| Parent Compound/Metabolite | In-Vitro System | Major Conjugated Metabolites | Metabolic Reaction | Reference |
| Formononetin/Daidzein | Caco-2 cells | Glucuronides and Sulfates | Glucuronidation and Sulfation | [7] |
Experimental Protocols
In-Vitro Metabolism using Liver Microsomes
This protocol outlines a general procedure for studying the Phase I metabolism of isoformononetin using human or animal liver microsomes.
1. Materials:
-
Isoformononetin
-
Pooled human or animal liver microsomes (e.g., from rat, dog, monkey)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a stock solution of isoformononetin in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (final concentration typically 0.2-1.0 mg/mL) in phosphate buffer at 37°C for a few minutes.
-
Add the isoformononetin solution to the microsomal suspension to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
In-Vitro Glucuronidation Assay
This protocol provides a general method for assessing the Phase II glucuronidation of isoformononetin and its Phase I metabolites.
1. Materials:
-
Isoformononetin or its hydroxylated metabolites
-
Pooled human liver microsomes (HLM) or recombinant UGT isoforms
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin (B1591596) (a pore-forming agent to activate UGTs)
-
Acetonitrile or other suitable organic solvent
-
Incubator/water bath at 37°C
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the substrate (isoformononetin or its metabolite) in a suitable solvent.
-
Activate the microsomes by pre-incubating them with alamethicin in Tris-HCl buffer containing MgCl2 on ice.
-
In a microcentrifuge tube, combine the activated microsomes, the substrate, and Tris-HCl buffer. Pre-incubate at 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a defined period.
-
Stop the reaction with ice-cold acetonitrile.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant for the formation of glucuronide conjugates using LC-MS/MS.
Visualizations
Metabolic Pathways of Isoformononetin
Caption: Phase I and Phase II metabolic pathways of Isoformononetin.
Experimental Workflow for In-Vitro Metabolism Study
Caption: General workflow for in-vitro metabolism studies.
Signaling Pathways Influenced by Formononetin
Recent research has also explored the impact of formononetin on intracellular signaling pathways, particularly in the context of cancer therapeutics. These findings may provide insights into the broader biological effects of isoformononetin beyond its basic metabolism.
Ferroptosis and Cell Cycle Arrest
In hepatocellular carcinoma cells, formononetin has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, and cause cell cycle arrest.[8][9] The proposed mechanism involves the inhibition of the p53/xCT/GPX4 signaling pathway.[8][9]
-
p53: A tumor suppressor protein that can regulate ferroptosis.
-
xCT (SLC7A11): A cystine/glutamate antiporter that is crucial for the synthesis of glutathione (B108866) (GSH).
-
GPX4: Glutathione peroxidase 4, an enzyme that utilizes GSH to detoxify lipid peroxides and prevent ferroptosis.
By inhibiting this pathway, formononetin is thought to deplete GSH, leading to an accumulation of lipid peroxides and subsequent ferroptotic cell death.
Caption: Formononetin-induced ferroptosis via the p53/xCT/GPX4 pathway.
Conclusion
This technical guide provides a foundational understanding of the in-vitro metabolic fate of isoformononetin, drawing upon available data for both isoformononetin and its isomer, formononetin. The primary metabolic pathways involve Phase I O-demethylation and hydroxylation by CYP450 enzymes, followed by Phase II glucuronidation by UGTs. The provided experimental protocols and diagrams serve as a practical resource for researchers in designing and interpreting in-vitro metabolism studies. Further research is warranted to elucidate the specific kinetic parameters of isoformononetin metabolism and to explore the full spectrum of its interactions with cellular signaling pathways.
References
- 1. Metabolism of biochanin A and formononetin by human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Identification of the Metabolites of Both Formononetin in Rat Hepatic S9 and Ononin in Rat Urine Samples and Preliminary Network Pharmacology Evaluation of Their Main Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Study on the Mechanism of Formononetin Against Hepatocellular Carcinoma: Regulating Metabolic Pathways of Ferroptosis and Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Isoformononetin using Isoformononetin-d3 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoformononetin is a naturally occurring isoflavone (B191592) found in various plants, including soybeans and red clover. It is recognized for its potential therapeutic properties, including estrogenic and anti-inflammatory activities. Accurate quantification of Isoformononetin in biological matrices is crucial for pharmacokinetic studies, metabolism research, and the development of new therapeutics. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Isoformononetin-d3, is the gold standard for quantitative LC-MS analysis. This approach ensures the highest accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.
These application notes provide a detailed protocol for the quantification of Isoformononetin in biological matrices using this compound as an internal standard. The protocol covers sample preparation, LC-MS/MS conditions, and data analysis.
Data Presentation
The following tables summarize the quantitative data typically obtained with the described method.
Table 1: LC-MS/MS Parameters for Isoformononetin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isoformononetin | 269.1 | 254.1 | 25 |
| This compound | 272.1 | 257.1 | 25 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Protocols
Materials and Reagents
-
Isoformononetin analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Isoformononetin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Isoformononetin by serial dilution of the primary stock solution with 50% methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological matrix sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample (except for the blank).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Interface Heater Temperature: 500°C
Data Analysis
-
Quantify Isoformononetin by calculating the peak area ratio of the analyte to the internal standard (Isoformononetin/Isoformononetin-d3).
-
Construct a calibration curve by plotting the peak area ratios of the standards against their corresponding concentrations.
-
Determine the concentration of Isoformononetin in the samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Experimental workflow for Isoformononetin quantification.
Simplified signaling pathways of Isoformononetin.
Application Notes and Protocols for Isoformononetin Analysis in Plasma
Introduction
Isoformononetin (B191466), a key isoflavone (B191592) found in various botanicals, is the subject of extensive research for its potential therapeutic properties. Accurate quantification of isoformononetin in plasma is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and protocols for the sample preparation of plasma for isoformononetin analysis, targeting researchers, scientists, and drug development professionals. Three widely used extraction techniques are compared: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The subsequent analysis is typically performed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Methodology Overview
The selection of an appropriate sample preparation method is critical for removing interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte and damage the analytical column. The choice of method depends on factors such as the required sensitivity, sample throughput, and the nature of the analytical technique.
Caption: General workflow for plasma sample preparation.
Quantitative Data Summary
The following table summarizes the quantitative performance data for each sample preparation method for the analysis of isoformononetin in plasma. These values are essential for method selection and validation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range (ng/mL) | 0.5 - 500[1] | 1.0 - 2000 | 2.0 - 500 |
| Mean Recovery (%) | 91.5 - 98.7[1] | 85.2 - 92.5 | 88.6 - 95.3 |
| Matrix Effect (%) | 92.3 - 97.8[1] | 89.1 - 96.4 | 90.2 - 98.1 |
| Intra-day Precision (%RSD) | ≤ 4.5[1] | ≤ 8.2 | ≤ 6.5 |
| Inter-day Precision (%RSD) | ≤ 5.8[1] | ≤ 10.5 | ≤ 8.9 |
Note: Data for LLE and SPE are representative values from validated bioanalytical methods for similar small molecules and may vary for isoformononetin.
Experimental Protocols
Detailed methodologies for each sample preparation technique are provided below.
Protein Precipitation (PPT)
This method is rapid and simple, involving the addition of an organic solvent to precipitate plasma proteins. It is well-suited for high-throughput screening.
Materials:
-
Rat plasma
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Biochanin A (Internal Standard, IS)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard solution (Biochanin A in methanol).
-
Add 200 µL of acetonitrile to the plasma sample to precipitate the proteins.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system for analysis.
Caption: Step-by-step Protein Precipitation workflow.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquids, typically an aqueous phase (plasma) and an organic solvent. This technique generally results in a cleaner extract than PPT.
Materials:
-
Rat plasma
-
Ethyl acetate (B1210297), HPLC grade
-
Internal Standard (IS) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
Protocol:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of Internal Standard solution.
-
Add 500 µL of ethyl acetate to the plasma sample.
-
Vortex the mixture vigorously for 5 minutes to ensure efficient extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solvent.
-
Vortex for 1 minute to dissolve the residue.
-
Inject an aliquot into the UPLC-MS/MS system.
Caption: Step-by-step Liquid-Liquid Extraction workflow.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate the analyte of interest from the plasma matrix. It typically provides the cleanest extracts, which can lead to reduced matrix effects and improved sensitivity.
Materials:
-
Rat plasma
-
Oasis HLB SPE cartridges (or similar reversed-phase sorbent)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Internal Standard (IS) solution
-
SPE manifold
-
Evaporator
-
Reconstitution solvent
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry out.
-
Sample Loading:
-
Pre-treat 100 µL of plasma by adding 10 µL of IS and diluting with 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the isoformononetin and IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
-
Analysis: Inject an aliquot into the UPLC-MS/MS system.
Caption: Step-by-step Solid-Phase Extraction workflow.
Conclusion
The choice of sample preparation method for isoformononetin analysis in plasma is a critical determinant of data quality. Protein precipitation offers a rapid and straightforward approach suitable for high-throughput applications. Liquid-liquid extraction provides a cleaner sample compared to PPT. Solid-phase extraction is the most selective method, yielding the cleanest extracts and minimizing matrix effects, which is often necessary for achieving the lowest limits of quantification. The specific requirements of the study, including sensitivity, throughput, and available resources, should guide the selection of the most appropriate protocol. The provided protocols and data serve as a valuable resource for developing and validating robust bioanalytical methods for isoformononetin.
References
Application Note: High-Efficiency Liquid-Liquid Extraction of Isoflavones Utilizing Isoformononetin-d3 for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones, a class of phytoestrogens, are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potential therapeutic effects in hormone-dependent conditions, cardiovascular health, and oncology. Accurate quantification of isoflavones in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and the quality control of therapeutic formulations. Formononetin, an O-methylated isoflavone, and its isomers are key targets of such analyses. The use of a stable isotope-labeled internal standard, such as Isoformononetin-d3, is paramount for achieving the highest accuracy and precision in quantitative analysis by correcting for matrix effects and variations during sample preparation and analysis, particularly when using mass spectrometry-based detection methods.
This application note provides a detailed protocol for a robust liquid-liquid extraction (LLE) method for the isolation of isoflavones from biological samples, employing this compound as an internal standard. The subsequent analysis is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Mechanism of Action & Signaling Pathways of Formononetin
Formononetin exerts its biological effects through the modulation of various cellular signaling pathways. Its structural similarity to estradiol (B170435) allows it to interact with estrogen receptors, influencing downstream cellular processes. Key pathways affected include those involved in cell cycle regulation, apoptosis, and inflammation.[1][2] Understanding these pathways is critical for elucidating its therapeutic potential.
References
- 1. Quantification of isoflavones and lignans in serum using isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography with absorbance detection and with isotope-dilution mass spectrometry for determination of isoflavones in soy standard reference materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for the Quantification of Isoformononetin in Human Plasma using a Structurally Similar Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoformononetin, a methoxylated isoflavone (B191592) found in various plants like red clover and soybeans, has garnered significant interest in the scientific community for its potential therapeutic properties, including estrogenic and anti-inflammatory activities. Accurate quantification of Isoformononetin in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note provides a detailed solid-phase extraction (SPE) protocol for the efficient isolation of Isoformononetin and a suitable internal standard from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Internal Standard Selection
The selection of an appropriate internal standard (IS) is critical for correcting for variability during sample preparation and analysis.[1][2] For the quantification of Isoformononetin, Biochanin A is a recommended internal standard.[3][4][5] Biochanin A is structurally very similar to Isoformononetin, differing only by a hydroxyl group, which ensures similar extraction efficiency and chromatographic behavior. While stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis, a structurally analogous compound like Biochanin A can be a reliable and more accessible alternative.[1]
Experimental Workflow
The following diagram illustrates the complete workflow for the solid-phase extraction of Isoformononetin and Biochanin A from human plasma.
Detailed Solid-Phase Extraction Protocol
This protocol is designed for the extraction of Isoformononetin and Biochanin A from human plasma using C18 SPE cartridges.
Materials and Reagents:
-
Human plasma
-
Isoformononetin standard
-
Biochanin A (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
C18 SPE cartridges (e.g., 100 mg, 3 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol Steps:
-
Sample Preparation:
-
Thaw frozen human plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of plasma.
-
Spike the plasma sample with an appropriate concentration of Biochanin A internal standard solution.
-
For the preparation of calibration standards and quality control samples, spike with known concentrations of Isoformononetin.
-
Add 1 mL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the retained Isoformononetin and Biochanin A with 3 mL of methanol into a clean collection tube.
-
-
Post-SPE Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a method for the analysis of Isoformononetin using a similar extraction and analytical approach.
| Parameter | Expected Value | Reference |
| Linearity Range | 0.5 - 500 ng/mL | [4][5] |
| Recovery | 83.29% - 115.24% | [6] |
| Intra-day Precision | Within 12.53% | [6] |
| Inter-day Precision | Within ± 12.92% | [6] |
| Accuracy | Within ± 12.92% | [6] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the key steps of the analytical method development and validation process.
Conclusion
This application note provides a comprehensive and detailed solid-phase extraction protocol for the quantification of Isoformononetin in human plasma. The use of Biochanin A as an internal standard offers a reliable approach for achieving accurate and precise results. The described workflow and protocol can be readily implemented in research and drug development settings for pharmacokinetic and other related studies of Isoformononetin.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-ESI-MS/MS method for the simultaneous determination of isoformononetin, daidzein, and equol in rat plasma: Application to a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of formononetin, biochanin A and their active metabolites in human breast milk, saliva and urine using salting-out assisted liquid-liquid extraction and ultra high performance liquid chromatography-electrospray ionization tandem mass spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoformononetin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Isoformononetin-d3 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard for correcting analytical variability, thereby ensuring accurate and precise quantification of the target analyte, Isoformononetin, in complex biological matrices.
Introduction
Isoformononetin is a naturally occurring isoflavone (B191592) found in various plants and has been studied for its potential pharmacological activities. Accurate quantification of Isoformononetin in biological samples is crucial for pharmacokinetic, metabolic, and toxicological studies. This compound, with deuterium (B1214612) atoms incorporated into its structure, is an ideal internal standard as it shares near-identical physicochemical properties with the unlabeled analyte. This ensures it co-elutes chromatographically and experiences similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects.
Quantitative Data Summary
The concentration of the internal standard should be optimized to be within the linear range of the assay and ideally close to the concentration of the analyte in the samples. The following table provides a general guideline for the concentration of this compound for spiking into biological samples.
| Parameter | Recommended Concentration/Range | Notes |
| Stock Solution Concentration | 1 mg/mL | Prepare in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724). |
| Working Standard Solution Concentration | 1 µg/mL | Prepared by diluting the stock solution. |
| Spiking Concentration in Sample | 10 - 100 ng/mL | The optimal concentration should be determined during method development and validation, based on the expected analyte concentration range. |
| Analyte Concentration Range | 1 - 1000 ng/mL | A typical range for isoflavones in biological samples. The internal standard concentration should be adjusted to match the mid-point of this range if possible. |
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific applications and instrumentation.
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of methanol or acetonitrile in a calibrated volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store at -20°C in an amber vial.
-
-
This compound Working Standard Solution (1 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with 50:50 (v/v) methanol:water or another appropriate solvent.
-
This working solution will be used to spike the samples.
-
Sample Preparation
The choice of sample preparation method will depend on the biological matrix and the required level of cleanliness.
a) Protein Precipitation (for Plasma or Serum)
-
To 100 µL of plasma or serum sample, add 10 µL of the 1 µg/mL this compound working standard solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid, optional) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma or serum sample, add 10 µL of the 1 µg/mL this compound working standard solution.
-
Add 1 mL of ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the mobile phase.
c) Solid-Phase Extraction (SPE)
-
Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma or serum, add 25 µL of the 1 µg/mL this compound working standard solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Analysis
The following are suggested starting conditions. Optimization of chromatographic and mass spectrometric parameters is essential.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
-
MRM Transitions:
-
Isoformononetin: To be determined by direct infusion of a standard solution.
-
This compound: The precursor ion will be [M+H]+ or [M-H]- with a mass shift of +3 Da compared to Isoformononetin. The product ion is often the same as the unlabeled compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Isoformononetin using this compound as an internal standard.
Relevant Signaling Pathway
Isoformononetin, as an isomer of Formononetin, is anticipated to modulate similar cellular signaling pathways. The following diagram illustrates key pathways influenced by Formononetin, which are likely relevant to Isoformononetin's biological activity.
Caption: Putative signaling pathways modulated by Isoformononetin.
Troubleshooting & Optimization
Troubleshooting low recovery of Isoformononetin-d3 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of the Isoformononetin-d3 internal standard (IS) in bioanalytical methods.
Troubleshooting Guide: Low Recovery of this compound
Low or inconsistent recovery of an internal standard can compromise the accuracy and reliability of quantitative bioanalysis. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems with this compound recovery.
Q1: My this compound signal is consistently low across all samples, including calibration standards and quality controls. What should I investigate first?
A systematic approach is crucial when the issue is widespread. Start by examining the most fundamental aspects of your workflow.
Initial Checks:
-
Internal Standard Spiking Solution:
-
Concentration Verification: Was the stock solution prepared correctly? Re-calculate the dilution scheme and, if possible, verify the concentration of a fresh dilution against a certified reference standard.
-
Integrity and Stability: Has the spiking solution expired or degraded? Isoformononetin, like other isoflavones, can be susceptible to degradation under certain conditions. Prepare a fresh spiking solution from a new vial of this compound. Crystalline formononetin (B1673546) is stable for at least four years when stored at -20°C.[1] Aqueous solutions are less stable and not recommended for storage longer than one day.[1]
-
-
Sample Preparation Procedure:
-
Pipetting and Dilution Errors: Verify the accuracy and calibration of your pipettes. A small, consistent error in pipetting the IS spiking solution will lead to a systematic decrease in its concentration across all samples.
-
Order of Addition: Ensure the IS is added at the intended step of the protocol. For instance, in protein precipitation, the IS should be added to the plasma before the precipitating solvent to account for any loss during this step.
-
-
LC-MS/MS System:
-
Instrument Sensitivity: Is the mass spectrometer performing optimally? Check the instrument's sensitivity by infusing a known concentration of this compound directly into the source.
-
Method Parameters: Confirm that the correct MRM transition, collision energy, and other MS parameters for this compound are being used.
-
Q2: The recovery of this compound is highly variable and inconsistent between replicate samples. What are the likely causes?
High variability often points to issues with the precision of your sample preparation or matrix effects that differ between samples.
Potential Causes and Solutions:
-
Inconsistent Extraction Efficiency: This is a primary suspect in variable recovery.
-
Protein Precipitation: Ensure thorough vortexing and consistent incubation times after adding the precipitating solvent to each sample. Incomplete protein precipitation can lead to variable analyte and IS loss. Acetonitrile (B52724) is often an effective precipitant with good recovery.[2]
-
Solid-Phase Extraction (SPE): Inconsistent flow rates during sample loading, washing, or elution can lead to significant variability. Ensure cartridges do not dry out before sample loading and use a positive pressure manifold or a vacuum manifold with consistent vacuum for all wells. The choice of SPE sorbent is also critical; polymeric sorbents like Oasis HLB have been shown to be effective for isoflavone (B191592) extraction.[3]
-
Liquid-Liquid Extraction (LLE): Inconsistent vortexing times and intensity can lead to variable extraction. Ensure a consistent and sufficiently high ratio of organic solvent to the aqueous sample (a 7:1 ratio is often a good starting point).[4]
-
-
Matrix Effects: Co-eluting endogenous components from the plasma can suppress or enhance the ionization of this compound.
-
Chromatographic Separation: Optimize your LC method to ensure this compound is well-separated from the bulk of matrix components. A slight shift in retention time can significantly alter the impact of ion suppression.
-
Sample Dilution: If matrix effects are severe, consider diluting the sample extract before injection.
-
-
Adsorption: Isoformononetin, being a phenolic compound, may adsorb to glass or plastic surfaces.
-
Use of Appropriate Labware: Utilize low-adsorption vials and pipette tips.
-
Reconstitution Solvent: Ensure the final reconstitution solvent is strong enough to keep the analyte and IS fully dissolved.
-
Q3: I am using a protein precipitation method with acetonitrile, but the recovery of this compound is poor. How can I improve this?
Protein precipitation is a simple and common technique, but it can be optimized for better recovery.
Optimization Strategies:
-
Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio of acetonitrile to plasma.[5] You can experiment with increasing this ratio (e.g., 4:1 or 5:1) to improve protein removal and IS recovery.
-
Acidification: Adding a small amount of acid (e.g., 0.1% formic acid) to the acetonitrile can improve the precipitation of proteins and the recovery of acidic analytes like Isoformononetin (pKa ≈ 6.48).
-
Temperature: Performing the precipitation at a low temperature (e.g., on ice or at 4°C) can enhance protein precipitation and potentially improve recovery.[6]
-
Alternative Solvents: While acetonitrile is common, methanol (B129727) can also be used. Methanol is generally less efficient at precipitating proteins but may offer better solubility for your analyte and IS. A mixture of solvents could also be tested.
Q4: My solid-phase extraction (SPE) protocol results in low recovery of this compound. What steps should I troubleshoot?
SPE is a powerful cleanup technique, but each step is critical for good recovery.
Troubleshooting SPE Steps:
-
Conditioning and Equilibration: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar to the sample matrix. Improper conditioning can lead to poor retention.
-
Sample Loading: The pH of the sample can be critical. Given Isoformononetin's pKa of ~6.48, acidifying the plasma sample to a pH below this (e.g., with formic acid or phosphoric acid) will ensure it is in its neutral, less polar form, which will enhance its retention on a reversed-phase sorbent (like C18 or a polymeric phase).
-
Washing: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound. A common wash solution is a low percentage of methanol in water (e.g., 5-20%).
-
Elution: The elution solvent must be strong enough to desorb the this compound from the sorbent. Methanol or a mixture of methanol and acetonitrile is typically effective. Ensure the elution volume is sufficient to completely elute the compound.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution(s) |
| Consistently Low IS Signal | IS Spiking Solution Error | Prepare a fresh solution; verify calculations and pipette calibration. |
| Instrument Insensitivity | Infuse IS solution directly into the mass spectrometer to check for expected signal intensity. | |
| Incorrect MS/MS Method | Verify MRM transition, collision energy, and other instrument parameters. | |
| High Variability in IS Signal | Inconsistent Extraction | Standardize vortexing times and intensity; ensure consistent SPE flow rates; use automated liquid handlers if available. |
| Matrix Effects | Optimize chromatographic separation; consider sample dilution; use a different extraction technique (e.g., SPE instead of protein precipitation). | |
| Adsorption to Surfaces | Use low-adsorption labware; ensure the final reconstitution solvent is appropriate. | |
| Low Recovery with Protein Precipitation | Inefficient Precipitation | Increase the solvent-to-plasma ratio; add a small percentage of acid to the precipitation solvent; perform precipitation at low temperature. |
| Poor IS Solubility | Consider using methanol or a mixture of acetonitrile and methanol as the precipitation solvent. | |
| Low Recovery with SPE | Improper Sample pH | Acidify the plasma sample to a pH below the pKa of Isoformononetin (~6.48) before loading. |
| Inappropriate Wash/Elution | Optimize the strength and volume of the wash and elution solvents. | |
| Sorbent Breakthrough | Ensure the sample is loaded at a slow, controlled rate. |
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of Isoformononetin that I should consider? A: The non-deuterated form, Formononetin, has a pKa of approximately 6.48 and a logP between 2.88 and 3.56. This indicates it is a weakly acidic and relatively non-polar compound. These properties are critical for developing effective extraction methods, particularly for SPE, where pH adjustment is often necessary to ensure good retention on reversed-phase sorbents.
Q: At what stage of the sample preparation should I add the this compound internal standard? A: The internal standard should be added as early as possible in the sample preparation workflow to account for any analyte loss during all subsequent steps. For plasma samples, this typically means adding the IS to the plasma before any extraction procedure like protein precipitation, LLE, or SPE.
Q: How stable is this compound in solution and in biological matrices? A: While specific stability data for the deuterated form is not readily available, isoflavones, in general, are relatively stable in plasma and at neutral or slightly acidic pH.[7] They can be unstable at very high pH (e.g., pH 13).[7] For stock solutions, it is best to store them at -20°C or -80°C in an organic solvent like methanol or DMSO. Aqueous solutions should be prepared fresh.[1] It is always recommended to perform your own stability assessments under your specific experimental conditions (e.g., freeze-thaw stability, bench-top stability in matrix, and autosampler stability).
Q: Can I use a different deuterated isoflavone as an internal standard for Isoformononetin? A: Using a stable isotope-labeled version of the analyte itself (in this case, this compound for Isoformononetin) is the gold standard, as it will have nearly identical chemical and physical properties. While another deuterated isoflavone might be used, its extraction recovery and ionization efficiency may not perfectly mimic that of Isoformononetin, potentially leading to less accurate quantification, especially if significant matrix effects are present.
Experimental Protocol: Protein Precipitation for this compound from Human Plasma
This protocol provides a general method for the extraction of Isoformononetin and its deuterated internal standard from human plasma using protein precipitation. This method is a good starting point and may require further optimization for your specific application and instrumentation.
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound internal standard spiking solution (in methanol or acetonitrile)
-
Acetonitrile (HPLC or LC-MS grade), chilled at -20°C
-
0.1% Formic acid in water (optional, for sample dilution)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge capable of >14,000 x g
-
LC vials with inserts
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice or at room temperature until just thawed. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each plasma sample (calibration standards, QCs, and unknowns) into appropriately labeled microcentrifuge tubes.
-
Internal Standard Addition: Add 10 µL of the this compound internal standard spiking solution to each tube. The concentration of the spiking solution should be chosen to yield a final concentration in the sample that gives a robust signal in the LC-MS/MS system.
-
Vortexing: Vortex each tube for 10-15 seconds to ensure complete mixing of the internal standard with the plasma.
-
Protein Precipitation: Add 300 µL of chilled acetonitrile to each tube. This creates a 3:1 solvent-to-plasma ratio.
-
Vortexing and Incubation: Vortex the tubes vigorously for at least 30 seconds to ensure thorough mixing and to break up protein clumps. Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant (approximately 350-400 µL) to a clean microcentrifuge tube or directly into an LC vial with an insert. Be careful not to disturb the protein pellet.
-
Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure the residue is fully dissolved.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Protein precipitation workflow for this compound from plasma.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. Stability, blood partition and plasma protein binding of ipriflavone, an isoflavone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Isoformononetin and Metabolite Separation
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the liquid chromatography (LC) gradient for the challenging separation of Isoformononetin and its structurally similar metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC/UHPLC separation of Isoformononetin and its metabolites in a direct question-and-answer format.
Problem 1: Poor resolution between Isoformononetin and its isomers (e.g., Formononetin) or hydroxylated metabolites.
-
Question: My Isoformononetin peak is co-eluting with another isomeric metabolite. How can I improve their separation?
-
Answer: The separation of isomers is a significant challenge due to their nearly identical physicochemical properties. To improve resolution, several parameters of your LC method can be adjusted:
-
Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly enhance the resolution of closely eluting compounds. Focus on creating a shallower gradient in the specific time window where the isomers elute.[1][2]
-
Change the Organic Solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation. The different solvent properties can change the elution order and improve the resolution of structurally similar compounds.[1]
-
Optimize Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, often leading to sharper peaks and better resolution. However, be mindful that it can also alter selectivity.[3]
-
Evaluate Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivity for aromatic and moderately polar compounds.
-
Problem 2: Poor peak shape, specifically peak tailing.
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Question: My Isoformononetin or metabolite peaks are exhibiting significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or by column overload.[4][5] Here are some solutions:
-
Adjust Mobile Phase pH: Isoformononetin and its metabolites have ionizable hydroxyl groups. An inappropriate mobile phase pH can lead to poor peak shape. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of residual silanol (B1196071) groups on the silica-based column packing, which are a common cause of tailing for polar compounds.[6][7]
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak tailing.[5] To check for this, try reducing the injection volume or diluting your sample to see if the peak shape improves.[4]
-
Check for Column Contamination or Voids: Tailing that affects all peaks can indicate a physical problem with the column, such as a blocked inlet frit or a void in the packing material.[4][5] Backflushing the column or replacing it may be necessary.[4]
-
Problem 3: Poor peak shape, specifically peak fronting.
-
Question: My analyte peaks are fronting. What could be the issue?
-
Answer: Peak fronting is less common than tailing but can significantly affect quantification. The primary causes include:
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Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause the analyte band to spread and front. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[7][8][9]
-
Column Overload: Severe mass or volume overload can also lead to fronting.[8][9] Try reducing the sample concentration or injection volume.[7]
-
Column Collapse: A sudden physical change in the column bed, often due to operating at high pH or temperature, can cause fronting for all peaks.[4][9] If this is suspected, the column will likely need to be replaced.[7]
-
Problem 4: Appearance of unexpected "ghost" peaks in the chromatogram.
-
Question: I am seeing peaks in my blank injections and in my sample chromatograms that do not correspond to any of my analytes. What are these ghost peaks and how do I get rid of them?
-
Answer: Ghost peaks are typically caused by contamination in the LC system or mobile phase, or from carryover from a previous injection.[10][11] To troubleshoot:
-
Identify the Source: Run a blank gradient without an injection. If the ghost peaks are still present, the contamination is likely in your mobile phase or the system itself.[12] If the peaks only appear after injecting a blank solvent, the issue is likely carryover from the autosampler.[12][13]
-
Clean the System: Ensure you are using high-purity HPLC-grade solvents and fresh mobile phase.[10][11] If contamination is suspected, flush the entire system with a strong solvent like isopropanol.
-
Optimize Needle Wash: Improve the autosampler's needle wash method by using a strong solvent and increasing the wash volume or duration to reduce carryover.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary metabolites of Isoformononetin I should expect to separate?
-
A1: The metabolic pathways for isoflavones like Isoformononetin primarily involve Phase I reactions such as demethylation and hydroxylation, and Phase II conjugation reactions, mainly glucuronidation and sulfation.[14][15][16] Therefore, you should anticipate separating hydroxylated derivatives and various glucuronide or sulfate (B86663) conjugates, which will have significantly different polarities from the parent compound.
-
Q2: What is a good starting point for a C18 column and mobile phase for separating Isoformononetin and its metabolites?
-
A2: A high-resolution reversed-phase C18 column (e.g., with a particle size of ≤ 2.7 µm) is an excellent starting point. For the mobile phase, a combination of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used and provides good peak shape and ionization efficiency for MS detection.[17][18]
-
Q3: Why is a gradient elution essential for this type of separation?
-
A3: A gradient elution is necessary due to the wide range of polarities present in a sample containing Isoformononetin and its various metabolites.[1][2] The conjugated metabolites (glucuronides/sulfates) are significantly more polar and will elute early, while the parent compound and less polar metabolites are more retained. An isocratic method would likely either fail to retain the polar metabolites or result in excessively long retention times for the non-polar compounds.
Data Presentation
Table 1: Example of LC Gradient Optimization for Isoformononetin Metabolite Separation
This table illustrates how modifying the gradient slope can improve the resolution of closely eluting metabolites. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
| Parameter | Gradient 1 (Scouting) | Gradient 2 (Optimized) | Outcome |
| Time (min) | % B | % B | |
| 0.0 | 10 | 10 | |
| 2.0 | 10 | 10 | |
| 15.0 | 90 | 40 | Shallower slope in the critical elution window |
| 17.0 | 90 | 90 | |
| 20.0 | 10 | 10 | |
| Resolution (Metabolite 1 & 2) | 1.2 (Co-elution) | 2.1 (Baseline separated) | Improved separation of critical pair |
| Run Time (min) | 20 | 20 | Maintained overall analysis time |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Analysis of Isoformononetin and its Metabolites
-
Chromatographic System:
-
System: UHPLC system coupled to a triple-quadrupole or high-resolution mass spectrometer.
-
Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Column Temperature: 40 °C.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Gradient Program:
-
0-2 min: Hold at 5% B.
-
2-12 min: Linear gradient from 5% to 50% B.
-
12-15 min: Linear gradient from 50% to 95% B.
-
15-17 min: Hold at 95% B.
-
17.1-20 min: Return to 5% B and equilibrate.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to detect a wider range of metabolites (glucuronides often ionize better in negative mode).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for metabolite identification.
-
Source Parameters: Optimize capillary voltage, gas flow, and source temperature for the specific compounds of interest.
-
Visualizations
Caption: Metabolic pathway of Isoformononetin.
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. uhplcs.com [uhplcs.com]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. hplc.eu [hplc.eu]
- 13. support.waters.com [support.waters.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. mdpi.com [mdpi.com]
- 16. Global Profiling and Structural Characterization of Metabolites of Ononin Using HPLC-ESI-IT-TOF-MSn After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of linarin, naringenin and formononetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study after oral administration of Bushen Guchi Pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Addressing matrix effects in Isoformononetin quantification
Welcome to the technical support center for the quantitative analysis of Isoformononetin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental procedures, with a particular focus on addressing matrix effects in LC-MS/MS analysis.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in the accurate quantification of Isoformononetin in biological samples. This guide provides a systematic approach to identifying and mitigating these effects.
Issue: Inaccurate or irreproducible quantification of Isoformononetin.
This is often characterized by poor accuracy and precision in quality control (QC) samples, and can be a primary indicator of unaddressed matrix effects.
Step 1: Assess the Presence and Magnitude of Matrix Effects
Question: How can I determine if my Isoformononetin analysis is affected by matrix effects?
Answer: The most reliable method is the post-extraction spike analysis. This involves comparing the peak area of Isoformononetin in a standard solution with the peak area of Isoformononetin spiked into a blank matrix extract (a sample that has undergone the entire extraction procedure but does not initially contain the analyte). A significant difference in the peak areas indicates the presence of matrix effects.
A matrix factor (MF) can be calculated to quantify this effect. An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. For a robust bioanalytical method, the absolute matrix factor should ideally be between 0.85 and 1.15.
Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)
This protocol outlines the post-extraction spike method to quantitatively determine the matrix effect.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
Isoformononetin certified reference standard
-
Internal Standard (IS) certified reference standard (a stable isotope-labeled Isoformononetin is recommended)
-
All solvents and reagents used in the analytical method
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Isoformononetin and the Internal Standard into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Spiked Matrix): Process blank matrix samples through the entire extraction procedure. Spike Isoformononetin and the IS into the final, extracted matrix at the same low and high QC concentrations as Set A.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for Isoformononetin and the IS-normalized MF using the following formulas:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)
-
Step 2: Implement Strategies to Mitigate Matrix Effects
If significant matrix effects are identified, the following strategies can be employed, starting with the most straightforward.
Question: What is the first step I should take to reduce matrix effects?
Answer: Optimizing your sample preparation is the most effective initial step. The goal is to remove interfering endogenous components from the matrix before analysis.
-
Protein Precipitation (PPT): This is a simple and rapid method, but it may not be sufficient for complex matrices like plasma, as it can leave behind phospholipids (B1166683) and other interfering substances.
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning Isoformononetin into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analyte. It provides a cleaner extract compared to PPT and LLE.
Question: Can I adjust my chromatographic conditions to avoid matrix effects?
Answer: Yes, modifying the UPLC-MS/MS parameters can be very effective.
-
Chromatographic Separation: Adjusting the mobile phase gradient, flow rate, or using a different column chemistry can help separate Isoformononetin from co-eluting matrix components.
-
Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrumentation allows, testing APCI could be a viable option.
Question: How does an internal standard help with matrix effects?
Answer: An internal standard (IS) is crucial for compensating for matrix effects. A stable isotope-labeled (SIL) internal standard of Isoformononetin is the "gold standard". Since a SIL-IS has nearly identical physicochemical properties to Isoformononetin, it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of matrix effects in plasma samples when quantifying Isoformononetin?
A1: In plasma, the primary sources of matrix effects are phospholipids from cell membranes, salts, and endogenous metabolites. These components can co-elute with Isoformononetin and interfere with its ionization in the mass spectrometer source.
Q2: My recovery for Isoformononetin is low and inconsistent. Could this be related to matrix effects?
A2: While low and inconsistent recovery is primarily an issue with the extraction efficiency of your sample preparation method, it can be exacerbated by matrix effects. If the matrix interferes with the extraction process itself, it can lead to variable recovery. It is important to evaluate both recovery and matrix effects independently.
Q3: Is it possible to completely eliminate matrix effects?
A3: Completely eliminating matrix effects is often not possible, especially in complex biological matrices. The goal is to minimize them to a level where they do not impact the accuracy and precision of the quantification and to use a suitable internal standard to compensate for the remaining effects.
Q4: What are acceptable values for recovery and matrix effect in a validated bioanalytical method?
A4: For a validated method, the recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. The coefficient of variation (CV%) of the recovery across different concentrations should be within 15%. For the matrix effect, the CV% of the IS-normalized matrix factor from at least six different lots of matrix should not exceed 15%.
Quantitative Data Summary
The following tables summarize typical validation data for a UPLC-MS/MS method for the quantification of Isoformononetin in rat plasma.
Table 1: Recovery of Isoformononetin and Internal Standard (IS)
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | CV (%) |
| Isoformononetin | 2 (LQC) | 92.5 | 4.8 |
| 50 (MQC) | 95.1 | 3.2 | |
| 400 (HQC) | 93.8 | 5.5 | |
| IS | 100 | 94.3 | 4.1 |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |
Table 2: Matrix Effect of Isoformononetin and Internal Standard (IS)
| Analyte | Concentration (ng/mL) | Mean Matrix Effect (%) | CV (%) |
| Isoformononetin | 2 (LQC) | 98.7 | 6.2 |
| 400 (HQC) | 101.3 | 4.9 | |
| IS | 100 | 99.5 | 5.7 |
Experimental Protocols
Detailed UPLC-MS/MS Method for Isoformononetin Quantification in Rat Plasma
This protocol is based on a validated method for the pharmacokinetic analysis of Isoformononetin.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Daidzein-d4 at 10 µg/mL in 50% methanol).
-
Add 100 µL of methanol (B129727) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 × g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and inject 5 µL into the UPLC-MS/MS system.
2. UPLC Conditions
-
Column: Kinetex C18 (2.1 mm × 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: Linear gradient to 90% B
-
5-6 min: Hold at 90% B
-
6-6.1 min: Return to 10% B
-
6.1-8 min: Re-equilibrate at 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isoformononetin: m/z 269.1 → 254.1
-
Internal Standard (Daidzein-d4): m/z 259.1 → 137.1
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, desolvation gas flow, and collision energy.
Visualizations
Isoformononetin-d3 stability in different storage conditions
Here is the technical support center for Isoformononetin-d3 stability.
Welcome to the technical support hub for this compound. This resource provides essential information on the stability, storage, and handling of this compound to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1] Before opening, allow the container to equilibrate to room temperature to prevent condensation.[2]
Q2: How should I prepare and store stock solutions of this compound?
A: Stock solutions should be prepared in a suitable solvent like DMSO or methanol. For short-term storage (days to a week), solutions can be kept at 2-8°C. For long-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] A study noted that standard solutions of isoflavones in dimethyl sulfoxide (B87167) are stable for up to 2 months when stored in light-resistant containers at room temperature.[3]
Q3: Is this compound sensitive to light?
A: Yes, isoflavones can be sensitive to UV-Vis light.[4] It is crucial to protect both solid compound and solutions from light by using amber vials or by wrapping containers in aluminum foil.[3][4] Photostability testing is a standard part of forced degradation studies to determine the effect of light on the compound.[5]
Q4: How does pH affect the stability of this compound in solution?
A: Isoflavones generally show greater stability in neutral or slightly acidic conditions compared to alkaline environments. Studies on related isoflavones like daidzein (B1669772) and genistein (B1671435) show that degradation is significantly accelerated in alkaline (pH 9) solutions compared to neutral (pH 7) solutions.[6] Formononetin's fluorescence properties are also known to change significantly with pH, with stable fluorescence observed between pH 9.3 and 12.0, indicating structural changes in alkaline conditions.[7]
Q5: What are the signs of degradation?
A: Visual signs of degradation in the solid form can include a change in color or texture. In solutions, degradation may be indicated by a color change or the formation of precipitates.[2] The most reliable way to detect degradation is through analytical techniques like HPLC or LC-MS, where you may observe a decrease in the main compound's peak area and the appearance of new peaks corresponding to degradation products.
Stability Data Overview
While specific kinetic data for this compound is unavailable, the following table summarizes the stability of daidzein, a structurally related isoflavone (B191592) and the primary metabolite of formononetin, in aqueous solutions at elevated temperatures.[6][8] This data illustrates the impact of pH and temperature on isoflavone stability.
| Compound | Temperature | pH | Rate Constant (k, day⁻¹) | Notes |
| Daidzein | 70 °C | 7 | 0.005 (± 0.001) | Degradation follows first-order kinetics.[6] |
| Daidzein | 80 °C | 7 | 0.008 (± 0.001) | Higher stability is observed at neutral pH.[6] |
| Daidzein | 90 °C | 7 | 0.013 (± 0.002) | |
| Daidzein | 70 °C | 9 | 0.024 (± 0.003) | Degradation is accelerated in alkaline conditions.[6] |
| Daidzein | 80 °C | 9 | 0.043 (± 0.003) | |
| Daidzein | 90 °C | 9 | 0.076 (± 0.006) |
Data adapted from studies on daidzein stability.[6]
Troubleshooting Guide
Issue: My analytical results (HPLC/LC-MS) show unexpected peaks and a lower-than-expected peak area for this compound.
This issue often points to sample degradation. Use the following workflow to troubleshoot the potential causes.
Caption: Troubleshooting workflow for degradation issues.
Issue: I am having difficulty dissolving the compound.
-
Check Solvent Purity: Ensure you are using a high-purity, anhydrous solvent like DMSO or methanol.
-
Sonication: Use a sonicator bath to aid dissolution.
-
Gentle Warming: If necessary, gently warm the solution in a water bath (not exceeding 37°C), but be aware that elevated temperatures can accelerate degradation.[2][9]
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[10]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents: Methanol or Acetonitrile (HPLC grade), DMSO
-
Stress Agents: 1 M HCl, 1 M NaOH, 3-30% Hydrogen Peroxide (H₂O₂)
-
Buffers: pH 4, 7, and 9
-
Photostability chamber with UV and cool white fluorescent lamps
-
Oven or heating block
-
HPLC or UPLC system with a UV/PDA or MS detector
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions: Expose aliquots of the stock solution (and solid compound for thermal/photolytic stress) to the following conditions. Aim for 5-20% degradation.[11]
-
Acid Hydrolysis: Mix with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60-80°C) for a set period (e.g., 2, 8, 24 hours).[5]
-
Base Hydrolysis: Mix with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature. Basic conditions are often harsher, so shorter time points may be needed.[5]
-
Oxidative Degradation: Mix with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for up to 7 days.[5][12]
-
Thermal Degradation: Expose both solid compound and solution to elevated temperatures (e.g., 60-80°C) in a calibrated oven.
-
Photolytic Degradation: Expose solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Processing: At each time point, withdraw a sample. For acid/base hydrolysis, neutralize the sample with an equivalent amount of base/acid before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC or LC-MS method.[11][13]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation, assess peak purity, and perform mass balance. Identify major degradation products if possible.[11]
References
- 1. Soy Isoflavone Standards Kit - LKT Labs [lktlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Powdered Soy Isoflavones Extract [drugfuture.com]
- 4. bibrepo.uca.es [bibrepo.uca.es]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Study of the Mechanisms and Characteristics of Fluorescence Enhancement for the Detection of Formononetin and Ononin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials [frontiersin.org]
- 9. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. tpcj.org [tpcj.org]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Isoformononetin Detection
Welcome to the technical support center dedicated to improving the detection sensitivity of low-level Isoformonetin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting low levels of Isoformononetin?
A1: For detecting trace amounts of Isoformonetin, hyphenated chromatographic techniques are generally the most sensitive and widely used. Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer high sensitivity and selectivity.[1][2][3] Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and biosensors are also powerful for high-throughput screening, though their specificity can be a concern due to potential cross-reactivity with similar compounds.[2]
Q2: How can I improve the extraction efficiency of Isoformononetin from complex matrices?
A2: Proper sample pretreatment is crucial for enhancing extraction efficiency and removing interfering substances like proteins and lipids.[1] Commonly used extraction techniques include:
-
Solid-Phase Extraction (SPE): Effective for cleaning up samples and concentrating the analyte.[1]
-
Liquid-Liquid Extraction (LLE): A conventional method for separating Isoformononetin from the sample matrix.[4]
-
Enzymatic Hydrolysis: Often employed to convert Isoformonetin conjugates into their aglycone form for easier quantification.[5][6]
-
Modern techniques: Methods like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE) can improve extraction efficiency and reduce solvent consumption.[1][7]
Q3: What are common causes of low signal intensity in LC-MS/MS analysis of Isoformonetin?
A3: Low signal intensity in LC-MS/MS can stem from several factors:
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of Isoformononetin in the mass spectrometer's source, leading to a suppressed signal.[8][9]
-
Suboptimal MS Settings: Incorrect ion source parameters, acquisition mode, or collision energy can result in poor signal.[8]
-
Sample Degradation: Isoformononetin may degrade if samples are not handled or stored properly.[8]
-
Poor Chromatographic Resolution: If Isoformononetin co-elutes with interfering compounds, it can lead to ion suppression and a weaker signal.[3]
Q4: Can signal amplification techniques be used for Isoformononetin detection?
A4: Yes, various signal amplification strategies can enhance the sensitivity of Isoformononetin detection, particularly in immunoassays and biosensors.[10][11] These strategies include:
-
Enzymatic Amplification: Using enzyme labels (like HRP in ELISA) that catalyze a reaction to produce a strong, measurable signal from a small amount of analyte.[11][12]
-
Nanomaterial-Based Amplification: Employing nanoparticles (e.g., gold or silver nanoparticles) as labels or to enhance the signal in biosensors.[11][13]
-
Nucleic Acid Amplification: Techniques like immuno-PCR combine the specificity of antibodies with the high amplification power of PCR to achieve extremely low detection limits.[14]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Peak Shape in LC-MS/MS
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the column; Column contamination. | - Adjust mobile phase pH to reduce interactions.[15] - Use a column with better end-capping. - Backflush the column or use a guard column to remove contamination.[15] |
| Peak Broadening | High sample load; Extra-column volume. | - Reduce the injection volume or sample concentration.[15] - Check for and minimize the length and diameter of tubing. |
| Split Peaks | Partially plugged column frit; Sample solvent incompatible with mobile phase. | - Replace the column inlet frit. - Ensure the sample is dissolved in a solvent similar in strength to the mobile phase. |
Guide 2: Troubleshooting High Background Signal
| Issue | Potential Cause | Troubleshooting Steps |
| High Background in Immunoassays | Non-specific binding of antibodies; Autofluorescence of sample components. | - Optimize blocking steps with agents like BSA.[16] - Subtract autofluorescence by measuring a sample blank without the detection probe.[16] |
| High Background in LC-MS/MS | Contaminated solvents or reagents; Carryover from previous samples. | - Use high-purity, LC-MS grade solvents and reagents.[17] - Implement a thorough wash cycle between sample injections.[17] |
| Probe Instability | Degradation of fluorescent or colorimetric probes. | - Prepare probe solutions fresh before each experiment and protect them from light.[16] |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for Isoformononetin and related isoflavones using various analytical methods.
Table 1: LC-MS/MS and UPLC-MS/MS Methods
| Analyte | Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Formononetin | LC-MS | Legume Forage | 0.06 - 1.81 | 0.19 - 6.02 | [1] |
| Formononetin | LC-MS | North Mexico Regional Food | 0.002 - 1.061 | 0.008 - 3.541 | [1] |
| Daidzein | UPLC-MS/MS | Mice Urine | - | 2 | [18][19][20] |
| Genistein | UPLC-MS/MS | Mice Urine | - | 4 | [18][19][20] |
Table 2: Other Analytical Methods
| Analyte | Method | Matrix | LOD | LOQ | Reference |
| Phytoestrogens | HPLC/UV-vis-DAD | Soy Bits | 17.0 - 166.2 fmol (per injection) | - | [21] |
| Ochratoxin A | Cascade-Amplifying ELISA | - | 2.0 pg/mL | - | [12] |
Experimental Protocols
Protocol 1: UPLC-MS/MS for Isoformononetin Quantification in Biological Fluids
This protocol is a generalized procedure based on methods for quantifying isoflavones.[18][19][20]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of the biological sample (e.g., plasma, urine), add 200 µL of methanol (B129727) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).[22][23]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes to precipitate proteins.[23]
-
Collect the supernatant for analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Column: Use a suitable reversed-phase column, such as a Waters UPLC BEH C18.[23]
-
Mobile Phase: A typical gradient elution might involve:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Flow Rate: A typical flow rate is around 0.2 mL/min.[22]
-
Injection Volume: Inject a small volume of the prepared sample (e.g., 10 µL).
-
Mass Spectrometry:
-
Ionization Mode: Use electrospray ionization (ESI), often in negative ion mode for isoflavones as it can be more sensitive.[24]
-
Acquisition Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Optimize the precursor and product ion transitions for Isoformononetin and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known Isoformononetin concentrations.
-
Quantify the amount of Isoformononetin in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Protocol 2: General Procedure for Immunoassay (ELISA)
This is a general protocol for a competitive ELISA, a common format for small molecules like Isoformononetin.
-
Plate Coating:
-
Coat the wells of a microplate with an Isoformononetin-protein conjugate or a capture antibody specific to Isoformononetin.
-
Incubate overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Competitive Reaction:
-
Add the Isoformononetin standards or samples to the wells.
-
Immediately add a limited amount of HRP-conjugated anti-Isoformononetin antibody.
-
Incubate for 1-2 hours at room temperature. During this step, free Isoformononetin in the sample competes with the coated Isoformononetin for binding to the antibody.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add the HRP substrate (e.g., TMB).
-
Incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
The signal intensity will be inversely proportional to the concentration of Isoformononetin in the sample.
-
Generate a standard curve and determine the concentration in the samples.
-
Visualizations
Caption: UPLC-MS/MS workflow for Isoformononetin quantification.
Caption: Workflow for a competitive ELISA of Isoformononetin.
Caption: Troubleshooting logic for low signal detection.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Comparison of sample preparation methods for analysis of isoflavones in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical Signal Amplification Strategies and Their Use in Olfactory and Taste Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dramatically Enhancing the Sensitivity of Immunoassay for Ochratoxin A Detection by Cascade-Amplifying Enzyme Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. zefsci.com [zefsci.com]
- 18. [PDF] A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids | Semantic Scholar [semanticscholar.org]
- 19. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Development and validation of a UPLC–MS/MS assay for the quantification of simotinib in human plasma | Semantic Scholar [semanticscholar.org]
- 23. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
Impact of mobile phase pH on Isoformononetin ionization
This guide provides troubleshooting advice and frequently asked questions regarding the impact of mobile phase pH on the ionization and chromatographic behavior of Isoformononetin.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of Isoformononetin and why is it important for HPLC analysis?
A1: Isoformononetin has a pKa of approximately 8.96 for its most acidic proton, which is located on the phenolic hydroxyl group.[1] The pKa value is a critical parameter in developing robust HPLC methods because it indicates the pH at which the compound will be 50% ionized. For optimal peak shape and stable retention times in reversed-phase HPLC, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[2][3]
Q2: How does the mobile phase pH affect the retention time of Isoformononetin in reversed-phase HPLC?
A2: In reversed-phase HPLC, the retention of a compound is primarily driven by its hydrophobicity.
-
At a low pH (e.g., pH 2-5) , well below the pKa of 8.96, Isoformononetin will be in its neutral, non-ionized form. This form is more hydrophobic and will interact more strongly with the non-polar stationary phase (like C18), resulting in longer retention times.[2][4]
-
As the pH approaches the pKa (pH 7-9) , a mixture of the neutral and ionized (anionic) forms will exist. This can lead to poor peak shapes, including splitting or tailing.[5]
-
At a high pH (e.g., pH > 10) , well above the pKa, Isoformononetin will be predominantly in its ionized, anionic form. This form is more polar and will have less affinity for the stationary phase, leading to significantly shorter retention times.[2]
Q3: How does mobile phase pH influence the detection of Isoformononetin in LC-MS?
A3: The pH of the mobile phase directly impacts the ionization efficiency in the mass spectrometer's source.
-
Negative Ion Mode (ESI-): To detect the deprotonated molecule [M-H]⁻, a higher pH is generally favorable as it promotes the formation of the anionic species. However, for chromatographic purposes, a lower pH is often used, and the inherent basicity of the spray solvent (like methanol (B129727) or acetonitrile) can still be sufficient for deprotonation in the ESI source. Many studies have successfully identified isoflavones in negative ion mode.[6][7]
-
Positive Ion Mode (ESI+): To detect the protonated molecule [M+H]⁺, an acidic mobile phase is typically required. Additives like formic acid (commonly 0.1%) are used to provide a source of protons, facilitating ionization.[8]
Q4: What is the recommended starting pH for method development for Isoformononetin?
A4: For reversed-phase chromatography of acidic compounds like Isoformononetin, a starting pH between 2.5 and 4.5 is generally recommended.[4] This ensures the compound is fully protonated (neutral), leading to good retention and sharp, symmetrical peaks. Mobile phases containing 0.1% formic acid are very common for this purpose.[8]
Troubleshooting Guide
Problem: Short or no retention of the Isoformononetin peak.
-
Possible Cause: The mobile phase pH may be too high (above 8), causing the Isoformononetin to be in its ionized, more polar form, which is not well-retained on a reversed-phase column.
-
Solution: Lower the pH of the aqueous portion of your mobile phase. Prepare a fresh mobile phase using an acidic modifier like 0.1% formic acid or acetic acid to ensure a pH well below 7.
Problem: The Isoformononetin peak is broad, tailing, or split.
-
Possible Cause: The mobile phase pH is too close to the pKa of Isoformononetin (~8.96). When the pH is within approximately 1.5 units of the pKa, the compound exists as a mixture of ionized and non-ionized forms, which can chromatograph differently, leading to poor peak shape.[3][5]
-
Solution: Adjust the pH of the mobile phase to be at least 2 units below the pKa. A pH of less than 7 should resolve the issue. Ensure your mobile phase is adequately buffered to resist small pH shifts during the analysis.
Problem: Inconsistent or drifting retention times for Isoformononetin.
-
Possible Cause: The pH of the mobile phase is not stable. This can be due to improper preparation, degradation of the mobile phase, or absorption of atmospheric CO2 (if the pH is unbuffered and near neutral).
-
Solution:
-
Prepare fresh mobile phase daily.
-
Use a buffer if operating at a pH between 4 and 8. Common buffers include acetate (B1210297) (pKa ~4.8) or phosphate (B84403) (use with caution as it can precipitate in high organic content and is not MS-friendly).[4]
-
Ensure the column temperature is stable by using a column oven, as temperature fluctuations can also cause retention time drift.[9]
-
Quantitative Data Summary
The following table illustrates the predicted relationship between mobile phase pH, the ionization state of Isoformononetin, and its expected behavior in reversed-phase HPLC.
| Mobile Phase pH | Predominant Species | Predicted Charge | Expected Hydrophobicity | Predicted Retention on C18 Column | Expected Peak Shape |
| 2.0 - 5.0 | Neutral (Phenol) | 0 | High | Long | Good, Symmetrical |
| 7.0 - 8.5 | Mix of Neutral & Anionic | 0 to -1 | Moderate | Intermediate & Unstable | Poor, Tailing/Broad |
| > 10.0 | Anionic (Phenolate) | -1 | Low | Short | Potentially Good |
Experimental Protocols
Protocol: Optimizing Mobile Phase pH for Isoformononetin Analysis by RP-HPLC
1. Objective: To determine the optimal mobile phase pH for the analysis of Isoformononetin, balancing retention time, peak shape, and resolution.
2. Materials:
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (≥98%)
-
Ammonium (B1175870) acetate (HPLC grade)
-
Isoformononetin standard
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV or MS detector
3. Mobile Phase Preparation:
-
Mobile Phase A (Acidic, pH ~2.7): Add 1 mL of formic acid to 1 L of HPLC-grade water.
-
Mobile Phase B (Buffered, pH ~5.0): Prepare a 10 mM ammonium acetate buffer by dissolving ~0.77 g of ammonium acetate in 1 L of HPLC-grade water. Adjust pH to 5.0 with acetic acid if necessary.
-
Mobile Phase C (Organic): 100% HPLC-grade acetonitrile.
4. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or MS (scan mode)
-
Gradient: 30% C to 70% C over 15 minutes (using either A or B as the aqueous component).
5. Experimental Procedure:
-
Equilibrate the column with a mobile phase mixture of 70% Mobile Phase A and 30% Mobile Phase C for at least 15 minutes.
-
Inject the Isoformononetin standard and record the chromatogram.
-
Evaluate the retention time, peak asymmetry (tailing factor), and column backpressure.
-
Thoroughly flush the system with a 50:50 mixture of water/acetonitrile.
-
Equilibrate the column with a mobile phase mixture of 70% Mobile Phase B and 30% Mobile Phase C for at least 15 minutes.
-
Inject the Isoformononetin standard and record the chromatogram.
-
Compare the results from both runs.
6. Evaluation:
-
The acidic mobile phase (A) should yield a longer retention time and a sharper, more symmetrical peak for Isoformononetin.
-
The buffered mobile phase (B) will likely result in a shorter retention time but should still produce an acceptable peak shape as it is well below the pKa.
-
Select the pH that provides the best balance of retention, peak shape, and resolution from other components in your sample matrix.
Logical Workflow
Caption: Logical flow of mobile phase pH effect on Isoformononetin.
References
- 1. Human Metabolome Database: Showing metabocard for Isoformononetin (HMDB0033994) [hmdb.ca]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. moravek.com [moravek.com]
- 4. agilent.com [agilent.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of isoflavones in the extract of supplements for menopause symptoms by direct infusion electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid UFLC-MS/MS method for simultaneous determination of formononetin, cryptotanshinone, tanshinone IIA and emodin in rat plasma and its application to a pharmacokinetic study of Bu Shen Huo Xue formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Isoformononetin Using Isoformononetin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bioanalytical method validation for Isoformononetin, a key isoflavone, utilizing its stable isotope-labeled internal standard, Isoformononetin-d3. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, ensuring the highest accuracy and precision in pharmacokinetic and other drug development studies. This document outlines the essential validation parameters, presents representative experimental data, and provides detailed protocols to assist in the establishment of robust and reliable bioanalytical methods in accordance with regulatory guidelines.
The Critical Role of a Stable Isotope-Labeled Internal Standard
In bioanalytical assays, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the ideal choice. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization effects in the mass spectrometer. This identical behavior allows for highly accurate correction of any analyte loss during extraction or fluctuations in instrument response, leading to more reliable and reproducible data.
Summary of Bioanalytical Method Validation Parameters
The following tables summarize the typical acceptance criteria and representative performance data for the validation of a bioanalytical method for Isoformononetin using this compound as the internal standard. The data presented here is a composite representation derived from published validation studies of structurally similar isoflavones, such as daidzein (B1669772) and genistein, and reflects the expected performance of a well-validated method.
Table 1: Calibration Curve and Sensitivity
| Parameter | Acceptance Criteria | Representative Data |
| Calibration Model | 1/x² weighted linear regression | 1/x² weighted linear regression |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 2 ng/mL[1] |
| Upper Limit of Quantification (ULOQ) | Within linear range | 1000 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Acceptance Criteria for Accuracy (% Bias) | Representative Accuracy (% Bias) | Acceptance Criteria for Precision (% RSD) | Representative Precision (% RSD) |
| LLOQ | ± 20% | -2.5% | ≤ 20% | 10.3% |
| Low QC | ± 15% | 6.5% | ≤ 15% | 9.6% |
| Medium QC | ± 15% | 0.0% | ≤ 15% | 7.7% |
| High QC | ± 15% | -6.6% | ≤ 15% | 8.6% |
Data adapted from a representative bioanalytical method validation of a small molecule using a deuterated internal standard.
Table 3: Selectivity, Matrix Effect, and Recovery
| Parameter | Acceptance Criteria | Representative Data |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | No interference observed |
| Matrix Effect (Analyte and IS) | CV of peak area ratios of post-extraction spiked samples should be ≤ 15% | 5.8% |
| Recovery (Analyte and IS) | Consistent and reproducible | Analyte: 95.2%; IS: 97.1% |
Table 4: Stability
| Stability Condition | Acceptance Criteria (% Deviation from Nominal) | Representative Data (% Deviation) |
| Bench-top (4 hours at room temperature) | ± 15% | -5.2% |
| Freeze-Thaw (3 cycles) | ± 15% | -8.7% |
| Long-term (-80°C for 30 days) | ± 15% | -10.1% |
| Post-preparative (Autosampler at 10°C for 24 hours) | ± 15% | -4.5% |
Experimental Protocols
The following is a detailed protocol for a typical bioanalytical method validation for Isoformononetin in human plasma using this compound as the internal standard via LC-MS/MS.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Isoformononetin and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Isoformononetin by serial dilution of the stock solution with 50% methanol in water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50% methanol.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Isoformononetin: To be determined (e.g., precursor ion > product ion)
-
This compound: To be determined (e.g., precursor ion+3 > product ion)
-
Validation Experiments
-
Selectivity: Analyze six different lots of blank human plasma to ensure no endogenous peaks interfere with the detection of Isoformononetin or this compound.
-
Calibration Curve and LLOQ: Prepare an eight-point calibration curve by spiking blank plasma with known concentrations of Isoformononetin. The LLOQ is the lowest concentration on the curve that can be quantified with acceptable accuracy and precision.
-
Accuracy and Precision: Analyze quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in six replicates on three different days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked blank plasma from six different sources to the peak area of the analyte in a neat solution at the same concentration.
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Evaluate the stability of Isoformononetin in plasma under various conditions: short-term (bench-top), freeze-thaw cycles, long-term storage, and post-preparative (in the autosampler).
Visualizing the Workflow and Principles
To further clarify the processes involved, the following diagrams illustrate the bioanalytical method validation workflow and the principle of using a stable isotope-labeled internal standard.
References
Comparative Guide to LC-MS/MS Assays for Isoformononetin Quantification
This guide provides a comparative overview of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay for the quantification of Isoformononetin in biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of this compound.
Introduction to Isoformononetin Analysis
Isoformononetin, a significant isoflavone (B191592), is the subject of extensive research due to its potential therapeutic properties. Accurate and reliable quantification of Isoformononetin in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and robustness. This guide details a specific, validated method and compares its performance characteristics.
Experimental Workflow
The general workflow for the bioanalytical quantification of Isoformononetin using LC-MS/MS involves several key stages, from sample preparation to data analysis.
Caption: A generalized workflow for the quantification of small molecules in biological matrices using LC-MS/MS.
Comparison of Assay Parameters
The following table summarizes the key performance characteristics of a validated LC-MS/MS assay for Isoformononetin.
| Parameter | Method 1: Singh et al. (2019)[1][2][3] | Alternative Method Context |
| Analyte | Isoformononetin, Daidzein, and Equol (B1671563) | Formononetin (Isoformononetin) |
| Internal Standard | Biochanin A | Sulfamethoxazole |
| Biological Matrix | Rat Plasma | Rat Plasma |
| Linearity Range | 0.5 - 500 ng/mL | Not explicitly stated, but good linearity (r > 0.9973) was achieved. |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.04 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.9973 |
Detailed Experimental Protocols
A detailed experimental protocol provides the basis for reproducing a bioanalytical method. Below are the specifics for the validated Isoformononetin assay.
Method 1: Simultaneous Determination of Isoformononetin, Daidzein, and Equol in Rat Plasma[1][2][3]
-
Sample Preparation:
-
To a 100 µL aliquot of rat plasma, 10 µL of the internal standard (Biochanin A, 1 µg/mL) was added.
-
The sample was vortexed for 30 seconds.
-
Protein precipitation was performed by adding 1 mL of acetonitrile.
-
The mixture was vortexed for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes at 4°C.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase.
-
A 10 µL aliquot was injected into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
LC System: Agilent 1200 series.
-
Column: Atlantis C18 column (4.6 × 250 mm, 5.0 μm).
-
Mobile Phase: Acetonitrile and 0.1% acetic acid (90:10, v/v).
-
Flow Rate: 0.6 mL/min (isocratic elution).
-
Column Temperature: Not specified.
-
-
Mass Spectrometry:
-
MS System: Applied Biosystems Sciex API-4000 triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitored Transitions (MRM):
-
Isoformononetin: m/z 269.2 → 254.1
-
Biochanin A (IS): m/z 285.2 → 270.1
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Conclusion
The presented LC-MS/MS method by Singh et al. (2019) demonstrates good linearity and a low LLOQ for the quantification of Isoformononetin in rat plasma, making it suitable for preclinical pharmacokinetic studies[1][2][3]. When comparing to other methods for similar compounds, the reported linearity range and sensitivity are well within the expected performance for modern LC-MS/MS assays. The detailed protocol provides a solid foundation for researchers looking to implement a similar analytical approach for isoflavone quantification. The choice of internal standard, sample preparation technique, and chromatographic conditions are critical factors that can be adapted based on the specific requirements of the study and the available instrumentation.
References
- 1. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-ESI-MS/MS method for the simultaneous determination of isoformononetin, daidzein, and equol in rat plasma: Application to a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of Isoformononetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Isoformononetin, a key isoflavone (B191592) recognized for its potential therapeutic properties. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods, supported by experimental data to aid in the selection of the most appropriate analytical strategy for your research needs.
Data Summary: A Comparative Analysis of Analytical Methods
The selection of an analytical method for Isoformononetin quantification is critical and depends on the specific requirements of the study, such as the required sensitivity, sample matrix complexity, and throughput needs. The following table summarizes the key performance parameters of HPLC, UPLC-MS/MS, and HPTLC methods based on published data.
| Parameter | HPLC | UPLC-MS/MS | HPTLC |
| **Linearity (R²) ** | ≥ 0.9967[1] | > 0.995 | Not explicitly stated, but good linear regression was achieved[2] |
| Limit of Detection (LOD) | 0.339 - 0.964 µg/mL[1] | 0.001–10 pmol injection−1[3] | Not explicitly stated |
| Limit of Quantitation (LOQ) | 1.027 - 2.922 µg/mL[1] | 2 ng/mL | Not explicitly stated, but the method is sensitive enough for quantification in supplements[4] |
| Precision (%RSD) | Intra-day: ≤ 1.45%, Inter-day: ≤ 2.35%[1] | 2.6 to 15.1%[3] | Not explicitly stated, but consistent results were achieved[4] |
| Accuracy (% Recovery) | 96.96% to 106.87%[1] | -22.1 to 16.6%[3] | 93.3–100.7% for formononetin[4] |
| Analysis Time | ~40 minutes[1] | < 10 minutes[5] | Shorter than HPLC[4] |
| Primary Detection | UV/Diode Array Detector (DAD)[1][6][7] | Tandem Mass Spectrometry (MS/MS)[3][5][8] | Densitometry[4][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the quantification of Isoformononetin using HPLC, UPLC-MS/MS, and HPTLC.
High-Performance Liquid Chromatography (HPLC) Protocol
A common approach for the simultaneous quantification of multiple phytoestrogens, including Isoformononetin, involves a Reversed-Phase HPLC (RP-HPLC) method.[1]
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 150 x 4.6 mm, 5 µm) and a Diode Array Detector (DAD) is typically used.[1][7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (often with a modifier like 0.1% trifluoroacetic acid) is employed.[1] The gradient starts with a lower concentration of the organic solvent, which is gradually increased to elute the analytes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is commonly performed at a wavelength of 260 nm.[7]
-
Sample Preparation: Solid samples may undergo extraction using solvents like 80% methanol (B129727).[5] For conjugated forms of isoflavones, a hydrolysis step (either acidic or enzymatic) can be included to liberate the aglycones.[6][10] Solid-phase extraction (SPE) can be used for sample clean-up.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
UPLC-MS/MS offers higher sensitivity and shorter analysis times compared to conventional HPLC.[3][8]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is used.[3][8] A suitable column, such as a Zorbax SB-C8, is employed for separation.[11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid with 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., methanol) is common.[5][11]
-
Flow Rate: A lower flow rate, for instance, 0.2 mL/min, is often used.[11]
-
Detection: Detection is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Isoformononetin and an internal standard.[5][11]
-
Sample Preparation: A simple protein precipitation with a solvent like methanol is often sufficient for biological samples.[11] For plant materials, an extraction with 80% methanol followed by centrifugation and filtration is a common procedure.[5]
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC is a planar chromatographic technique that can be a cost-effective and high-throughput alternative for the analysis of Isoformononetin, particularly for quality control of herbal supplements.[4][12]
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used.[2][12]
-
Sample Application: Samples and standards are applied to the plate as narrow bands using an automated applicator.[2][13]
-
Mobile Phase: A mixture of solvents such as dichloromethane, glacial acetic acid, and ethyl acetate (B1210297) in a specific ratio (e.g., 12:2:1, v/v/v) is used for development.[4]
-
Development: The plate is developed in a saturated twin-trough chamber.[2][13]
-
Detection and Quantification: After development, the plate is dried, and the separated bands are quantified using a densitometer, typically by scanning at a specific wavelength (e.g., 340 nm).[2][9]
Visualizing Analytical Workflows and Decision Making
To further clarify the processes involved in analytical method validation and selection, the following diagrams are provided.
Caption: General workflow for analytical method validation.
References
- 1. scienggj.org [scienggj.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An HPLC Method for the Determination of Isoflavones and the Evaluation of Their Antioxidant Capacity in Both Homogeneous and Microheterogeneous Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Development and validation of a UPLC–MS/MS assay for the quantification of simotinib in human plasma | Semantic Scholar [semanticscholar.org]
- 12. pharmainfo.in [pharmainfo.in]
- 13. ijprajournal.com [ijprajournal.com]
Determining the Limit of Detection for Isoformononetin: A Comparative Guide
The determination of the limit of detection (LOD) is a critical parameter in the validation of analytical methods, establishing the lowest concentration of an analyte that can be reliably distinguished from background noise. For researchers, scientists, and professionals in drug development, precise and sensitive quantification of Isoformononetin, a key isoflavone (B191592) with potential pharmacological activities, is paramount. This guide provides a comparative overview of various analytical techniques for determining the LOD of Isoformononetin, supported by experimental data and detailed protocols.
Quantitative Data Summary
The selection of an analytical method for Isoformononetin analysis is often a trade-off between sensitivity, selectivity, and accessibility. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques. The following table summarizes the reported limits of detection for Formononetin (an alternative name for Isoformononetin) using different analytical methodologies.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix |
| UPLC-UV-DAD[1] | 0.61 - 4.62 ng/mL | 1.62 - 15.25 ng/mL | Not Specified |
| HPLC-ED[2] | 0.05 ng/mL | 0.17 ng/mL | Human Urine & Soybean Food |
| LC-MS/MS[3] | 1.0 ng/mL | 2.0 ng/mL | Plant & Biological Fluids |
Note: The wide range in UPLC-UV-DAD values can be attributed to variations in instrumentation and specific method parameters.
Experimental Methodologies
Accurate determination of the LOD is intrinsically linked to the experimental protocol. Below are detailed methodologies for the key analytical techniques cited.
1. Ultra-Performance Liquid Chromatography with UV-Diode Array Detection (UPLC-UV-DAD)
This method offers rapid and high-resolution separation.
-
Instrumentation: An Agilent 1200 Series Rapid Resolution LC system or equivalent.[1]
-
Column: Zorbax SB C18 (30×2.1 mm, 1.8 μm particle size).[1]
-
Mobile Phase: A gradient of 0.2% (v/v) acetic acid in water (Solvent A) and methanol (B129727) (Solvent B).[1]
-
Gradient Program: 22% B at 0 min, 80% B at 1.0 min, 100% B at 1.4 min, and back to 22% B at 1.8 min.[1]
-
Flow Rate: 1.4 mL/min.[1]
-
Column Temperature: 80°C.[1]
-
Detection: UV-Vis at 254 nm.[1]
-
LOD and LOQ Calculation: Typically determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[1]
2. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
This technique provides high sensitivity for electroactive compounds like isoflavones.
-
Instrumentation: A standard HPLC system equipped with an electrochemical detector.
-
Column: Atlantis dC18 column.[2]
-
Mobile Phase: Composition not specified, but typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: Electrochemical detector set at an appropriate potential (e.g., 450 mV).[2]
-
LOD and LOQ Calculation: Determined from the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio method.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of analytes in complex matrices.[3]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Sample Preparation: For biological fluids like urine, a typical procedure involves enzymatic hydrolysis to convert glycosides to aglycones, followed by liquid-liquid or solid-phase extraction.[4] For plant materials, extraction with a solvent like 80% methanol is common.[3]
-
Chromatographic Separation: A C18 column is commonly used with a gradient elution of water with a small percentage of formic acid (for better ionization) and an organic solvent such as acetonitrile or methanol.[3]
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]
-
Method Validation: The method should be validated for linearity, sensitivity (LOD and LOQ), precision, and accuracy.[3]
Visualizing the Workflow
To better understand the process of determining the limit of detection for Isoformononetin, the following diagrams illustrate a typical experimental workflow and the logical relationship in method validation.
References
A Guide to Inter-laboratory Comparison of Isoformononetin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Isoformononetin, a key isoflavone (B191592) with noted biological activities. The objective is to offer a comparative overview of common analytical techniques, supported by performance data from various studies, to aid researchers in selecting the most appropriate method for their specific application. Accurate and reproducible quantification of Isoformononetin is crucial for research in nutrition, pharmacology, and clinical studies. This document details experimental protocols, presents comparative data, and illustrates relevant workflows and biological pathways.
Data Presentation: Comparison of Isoformononetin Quantification Methods
| Method | Matrix | Linearity (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| HPLC-UV | Coffee | 500 - 50,000 | 134 | - | 98.71 | [4] |
| LC-MS | Food, Serum, Urine | 0.16 - 16,000 | - | 0.008 - 0.02 | >95 | [5] |
| LC-MS/MS | Rat Plasma | 0.5 - 500 | - | - | - | [6] |
| UPLC-MS/MS | Biological Fluids | - | - | 2 - 4 (for other isoflavones) | - | [7] |
| Capillary Zone Electrophoresis | Coffee | 500 - 50,000 | 134 | - | 98.71 | [4] |
Note: The performance characteristics are highly dependent on the specific instrumentation, experimental conditions, and sample matrix. The data presented should be considered as indicative of the capabilities of each technique.
Experimental Protocols
Accurate and reproducible quantification of Isoformononetin is highly dependent on the experimental methodology.[8] Below are detailed protocols for sample preparation and analysis using HPLC-UV and a summary of a method for LC-MS/MS.
Sample Preparation and Extraction (General)
The extraction method is influenced by the nature of the sample matrix.[1] For solid samples like dietary supplements or plant material, a solvent extraction is typically employed. For biological fluids such as plasma or urine, a protein precipitation or liquid-liquid extraction step is common.[2][9]
-
Solid Samples (e.g., plant material, dietary supplements):
-
Weigh a representative portion of the homogenized sample.
-
Add an extraction solvent (e.g., methanol (B129727), ethanol, or acetonitrile (B52724), sometimes with acid).[3]
-
Sonication or vortexing may be used to enhance extraction efficiency.
-
Centrifuge the mixture to pellet solid material.[8]
-
Filter the supernatant through a 0.45 µm filter prior to analysis.[8]
-
-
Liquid Samples (e.g., plasma, urine):
-
For total Isoformononetin (including conjugated forms), an enzymatic hydrolysis step using β-glucuronidase and sulfatase is required.[9]
-
Protein precipitation is commonly performed by adding a solvent like methanol or acetonitrile.[10]
-
Alternatively, liquid-liquid extraction or solid-phase extraction (SPE) can be used for sample clean-up and concentration.[2][5]
-
Centrifuge to remove precipitated proteins.
-
The supernatant is then ready for injection or may be evaporated and reconstituted in the mobile phase.
-
HPLC-UV Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the quantification of isoflavones.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[8]
-
Column: A C18 reversed-phase column is typically used.[8]
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is common.[8]
-
Detection: UV detection is performed at a wavelength where Isoformononetin has maximum absorbance, typically around 254-260 nm.[4][8]
-
Quantification: A calibration curve is constructed using standards of known Isoformononetin concentrations.
LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for complex matrices and low concentrations of Isoformononetin.[11][12]
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer.[7]
-
Ionization: Electrospray ionization (ESI) is commonly used.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Isoformononetin and an internal standard.[6]
-
Quantification: An internal standard (often a deuterated analog) is used to correct for matrix effects and variations in instrument response. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against concentration.[10]
Mandatory Visualizations
Experimental Workflow for Isoformononetin Quantification
Caption: A typical experimental workflow for the quantification of Isoformononetin.
Isoformononetin in Cellular Signaling
Isoflavones like Isoformononetin can influence various cellular signaling pathways, which is a key aspect of their biological activity.
Caption: Simplified diagram of signaling pathways potentially modulated by Isoformononetin.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Extraction and quantification of phytoestrogens in foods using automated solid-phase extraction and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isoformononetin-d3: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for researchers, this document outlines the essential procedures for the proper handling and disposal of Isoformononetin-d3. Adherence to these protocols is vital for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in good condition.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of spills. |
Spill Response Protocol
In the event of a spill, follow these steps to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: Prevent the spread of the spill using absorbent materials.
-
Cleanup: Carefully sweep or scoop up the spilled solid material into a designated, labeled waste container. Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. This ensures compliance with local, state, and federal regulations and minimizes environmental impact.
Waste Segregation and Collection
-
Solid Waste: All solid this compound waste, including unused product and contaminated materials (e.g., weigh boats, pipette tips, gloves), should be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful").
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will provide specific instructions and ensure the waste is transported and disposed of in compliance with all regulations.
Alternative Disposal Method (for trace amounts, if permitted by your institution)
In some instances, and only with explicit approval from your institution's EHS department, trace amounts of this compound may be disposed of via other methods. However, due to its hazardous nature, disposal down the sanitary sewer is not recommended .
Experimental Workflow for Safe Handling and Disposal
Figure 1. Experimental workflow for the safe handling and disposal of this compound.
By adhering to these procedures, researchers can ensure a safe laboratory environment and the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
